(R)-PD 0325901CL
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H14ClF2IN2O4 |
|---|---|
分子量 |
498.65 g/mol |
IUPAC 名称 |
2-(2-chloro-4-iodoanilino)-N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluorobenzamide |
InChI |
InChI=1S/C16H14ClF2IN2O4/c17-11-5-8(20)1-4-13(11)21-15-10(2-3-12(18)14(15)19)16(25)22-26-7-9(24)6-23/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 |
InChI 键 |
FCADPEDUULETPK-SECBINFHSA-N |
产品来源 |
United States |
Foundational & Exploratory
(R)-PD 0325901: A Selective MEK Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-PD 0325901, also known as Mirdametinib, is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in a multitude of human cancers characterized by aberrant MAPK pathway activation. This document provides a comprehensive technical overview of (R)-PD 0325901, summarizing its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the investigation and application of MEK inhibitors in oncology.
Introduction to (R)-PD 0325901
The RAS/RAF/MEK/ERK pathway is a pivotal intracellular signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in upstream components like BRAF and RAS, is a frequent oncogenic driver in a wide range of cancers, including melanoma, non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma. (R)-PD 0325901 is a second-generation MEK inhibitor designed to offer improved potency and oral bioavailability compared to its predecessors. By selectively binding to and inhibiting the kinase activity of MEK1 and MEK2, (R)-PD 0325901 effectively blocks the phosphorylation and subsequent activation of ERK1/2, thereby abrogating downstream signaling and impeding tumor growth.[1][2]
Mechanism of Action and Signaling Pathway
(R)-PD 0325901 is an allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-competitive inhibition locks the enzyme in an inactive conformation, preventing its phosphorylation by RAF kinases. The subsequent decrease in phosphorylated ERK (p-ERK) levels leads to the modulation of various downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic parameters of (R)-PD 0325901, compiled from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of (R)-PD 0325901 in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) | GI50 (nM) | Reference(s) |
| M14 | Malignant Melanoma | BRAF V600E | In the nanomolar range | - | [1] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | - | 11 | [2] |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | - | 6.3 | [2] |
| H1299 | Non-Small Cell Lung Cancer | NRAS Q61L | 8 | - | [3] |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 22 | - | [3] |
| SH-SY5Y | Neuroblastoma | NRAS Q61K | 15 | - | [3] |
| H1437 | Non-Small Cell Lung Cancer | - | < 50 | - | [4] |
| H1666 | Non-Small Cell Lung Cancer | - | < 50 | - | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of (R)-PD 0325901 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| K2 cells in mice | Papillary Thyroid Carcinoma (BRAF mutant) | 20-25 mg/kg/day (oral) | No tumor growth detected after 1 week | [2] |
| TPC-1 cells in mice | Papillary Thyroid Carcinoma (RET/PTC1) | 20-25 mg/kg/day (oral) | 58% reduction in tumor volume | [2] |
| TAMH cells in mice | Hepatocellular Carcinoma | 20 mg/kg/day (oral) | Threefold reduction in tumor growth rate over 16 days | [5] |
| Hep3B cells in mice | Hepatocellular Carcinoma | Not specified | Significant inhibition | [5] |
| C26 model | Colon Carcinoma | 25 mg/kg/day (oral) | 70% incidence of complete tumor responses | [6] |
Table 3: Pharmacokinetic Parameters of (R)-PD 0325901 in Preclinical Models
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference(s) |
| Mouse | Not specified | Dose-dependent increase | ~1 | Dose-dependent increase | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 4: Summary of Clinical Trial Results for (R)-PD 0325901
| Phase | Cancer Type(s) | Dosing Regimen | Key Findings | Reference(s) |
| Phase I | Advanced Cancers | 1 mg QD to 30 mg BID | MTD: 15 mg BID continuously. Doses ≥2 mg BID consistently caused ≥60% suppression of pERK in melanoma. Preliminary antitumor activity observed in melanoma. Common adverse events: rash, diarrhea, fatigue, nausea, visual disturbances (including retinal vein occlusion). | [8][9][10] |
| Phase II | Advanced Non-Small Cell Lung Cancer | 15 mg BID (3 weeks on/1 week off) and 10 mg BID (5 days on/2 days off) | Did not meet primary efficacy endpoint. Stable disease observed in some patients. Manageable toxicity profile. | [11] |
MTD: Maximum Tolerated Dose; QD: Once daily; BID: Twice daily.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of (R)-PD 0325901.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of (R)-PD 0325901 on MEK1/2 kinase activity.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
(R)-PD 0325901
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
96-well plates
-
Plate reader or Western blot equipment
Procedure:
-
Prepare serial dilutions of (R)-PD 0325901 in DMSO, and then further dilute in kinase assay buffer.
-
In a 96-well plate, add the diluted (R)-PD 0325901 or vehicle control (DMSO) to the wells.
-
Add the recombinant MEK1 or MEK2 enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Detect the level of phosphorylated ERK2 using a suitable method, such as an ELISA-based assay or by running the samples on an SDS-PAGE gel followed by Western blotting with an anti-phospho-ERK1/2 antibody.
-
Quantify the results and calculate the IC50 value of (R)-PD 0325901.
Cell Viability (MTT) Assay
This protocol is for determining the effect of (R)-PD 0325901 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(R)-PD 0325901
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-PD 0325901 in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of (R)-PD 0325901. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the inhibition of ERK phosphorylation in cancer cells treated with (R)-PD 0325901.
Materials:
-
Cancer cell lines
-
(R)-PD 0325901
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of (R)-PD 0325901 for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK or anti-total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of (R)-PD 0325901 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
(R)-PD 0325901
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of (R)-PD 0325901 in the vehicle.
-
Administer (R)-PD 0325901 or vehicle to the mice daily via oral gavage at the desired dose (e.g., 20-25 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Analyze the tumor growth data to determine the antitumor efficacy of (R)-PD 0325901.
Conclusion
(R)-PD 0325901 is a highly potent and selective MEK inhibitor with demonstrated preclinical and clinical activity against a range of cancers harboring MAPK pathway alterations. This technical guide provides a comprehensive summary of its mechanism of action, efficacy, and relevant experimental protocols to facilitate further research and development in the field of targeted cancer therapy. The provided data and methodologies serve as a foundational resource for the scientific community to design and execute robust studies aimed at elucidating the full therapeutic potential of (R)-PD 0325901 and other MEK inhibitors. Continued investigation into optimal dosing strategies, combination therapies, and mechanisms of resistance will be crucial for maximizing the clinical benefit of this class of agents.
References
- 1. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting mitogen-activated protein kinase kinase with the inhibitor PD0325901 decreases hepatocellular carcinoma growth in vitro and in mouse model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase II study of PD-0325901, an oral MEK inhibitor, in previously treated patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PD 0325901 (Mirdametinib): A Technical Guide for Cancer Research
(R)-PD 0325901 , also known as Mirdametinib , is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various cancers where this pathway is aberrantly activated. This technical guide provides an in-depth overview of (R)-PD 0325901 for researchers, scientists, and drug development professionals, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
(R)-PD 0325901 is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2. This binding prevents the phosphorylation and subsequent activation of MEK's downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a frequent event in human cancers, leading to uncontrolled cell growth and tumor progression.[1][4] By inhibiting MEK, (R)-PD 0325901 effectively blocks this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[5][6]
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors. This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, such as c-Fos, c-Myc, and Elk-1, leading to changes in gene expression that promote cell proliferation and survival.[2][7][8]
Preclinical Data
In Vitro Potency
(R)-PD 0325901 has demonstrated potent and selective inhibition of MEK1/2 in biochemical and cellular assays across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) | Reference |
| Colon 26 | Colon Carcinoma | Not Specified | 0.33 (IC50) | [9] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 11 (GI50) | [5] |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 (GI50) | [5] |
| A375 | Malignant Melanoma | BRAF V600E | ~20-50 (IC50) | [10] |
| M14 | Malignant Melanoma | BRAF V600E | Not Specified | [10] |
| ME1007 | Malignant Melanoma | Wild-type BRAF | Slightly decreased sensitivity | [10] |
| ME8959 | Malignant Melanoma | Wild-type BRAF | Slightly decreased sensitivity | [10] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of (R)-PD 0325901 has been evaluated in various cancer xenograft models. Oral administration of the compound has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| C26 | Colon Carcinoma | 25 mg/kg/day, p.o. | 70% incidence of complete tumor responses | [5] |
| K2 (BRAF mutant) | Papillary Thyroid Carcinoma | 20-25 mg/kg/day, p.o. (5 days/week for 3 weeks) | Complete tumor growth suppression | [5] |
| TPC-1 (RET/PTC1) | Papillary Thyroid Carcinoma | 20-25 mg/kg/day, p.o. (5 days/week for 3 weeks) | Significant tumor growth decrease | [5] |
| H460 | Non-Small Cell Lung Carcinoma | Not Specified | Delayed tumor growth | [11] |
| H358 | Non-Small Cell Lung Carcinoma | Not Specified | Delayed tumor growth | [11] |
| PLX4720/PD-0325901 combination | Melanoma (PDX) | 7 ppm in diet | Inhibited tumor growth | [12] |
Clinical Data
(R)-PD 0325901 (Mirdametinib) has been investigated in several clinical trials for various solid tumors, with the most notable success in patients with neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PN).
Phase II ReNeu Trial (NCT03962543) in NF1-PN
This pivotal phase IIb trial evaluated the efficacy and safety of mirdametinib in adult and pediatric patients with symptomatic, inoperable NF1-associated PNs.[13][14][15]
| Patient Population | Dosing Regimen | Confirmed Overall Response Rate (ORR) | Key Secondary Outcomes | Reference |
| Adults (n=58) | 2 mg/m² BID (max 4 mg BID), 3 weeks on/1 week off | 41% (95% CI: 29%-55%) | Median best percentage change in PN volume: -41%. Significant improvements in pain severity, pain interference, and health-related quality of life. | [13] |
| Pediatrics (n=56) | 2 mg/m² BID (max 4 mg BID), 3 weeks on/1 week off | 52% (95% CI: 38%-65%) | Median best percentage change in PN volume: -42%. Significant improvements in pain severity, pain interference, and health-related quality of life. | [13] |
Adverse Events: The most common treatment-related adverse events were dermatitis acneiform, diarrhea, nausea, and fatigue in adults, and dermatitis acneiform, diarrhea, and paronychia in children. These were generally manageable.[13]
Phase I Trial in Advanced Cancers (NCT00174369)
This phase I study evaluated the safety, pharmacokinetics, and pharmacodynamics of PD-0325901 in patients with advanced solid tumors.
| Patient Population | Dosing Regimens | Key Findings | Reference | |---|---|---|---|---| | Advanced Cancer Patients | 1 mg QD to 30 mg BID | Maximum tolerated dose (MTD) was 15 mg BID continuously, but associated with delayed retinal vein occlusion (RVO). Doses ≥2 mg BID consistently suppressed pERK in melanoma tumors. | |
Experimental Protocols
MEK1/2 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of (R)-PD 0325901 against MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 substrate
-
(R)-PD 0325901 (or other test compound)
-
ATP
-
Kinase assay buffer
-
Detection antibody (e.g., anti-phospho-ERK)
-
Detection system (e.g., luminescence or fluorescence-based)
-
Microplate
Procedure:
-
Prepare serial dilutions of (R)-PD 0325901 in kinase assay buffer.
-
Add the diluted compound and MEK1/2 enzyme to the wells of a microplate.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ERK2 using a suitable method, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the remaining ATP.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to determine the effect of (R)-PD 0325901 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(R)-PD 0325901
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (R)-PD 0325901 and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blotting for p-ERK Analysis
This protocol details the detection of phosphorylated ERK (p-ERK) levels in cells treated with (R)-PD 0325901 as a measure of target engagement.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with (R)-PD 0325901 for the desired time and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion
(R)-PD 0325901 (Mirdametinib) is a highly potent and selective MEK1/2 inhibitor with demonstrated preclinical and clinical activity in various cancers, particularly in NF1-associated plexiform neurofibromas. Its well-defined mechanism of action and oral bioavailability make it a valuable tool for cancer research and a promising therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working with this compound. Further research is warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other targeted agents.
References
- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Neurofibromatosis Type 1: Genetic Mechanisms and Advances in Therapeutic Innovation [mdpi.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ascopubs.org [ascopubs.org]
(R)-PD 0325901: A Deep Dive into MEK Inhibition in the MAPK/ERK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often driven by mutations in upstream components like RAS and RAF, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] (R)-PD 0325901, a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has emerged as a significant tool in both preclinical research and clinical investigations for cancers reliant on this pathway.[6][7] This technical guide provides a comprehensive overview of (R)-PD 0325901, its mechanism of action within the MAPK/ERK pathway, a compilation of its in vitro efficacy, and detailed experimental protocols for its characterization.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, ultimately regulating gene expression.[1][5][8] The canonical activation of this pathway begins with the binding of a ligand to a receptor tyrosine kinase (RTK) on the cell surface. This triggers a series of phosphorylation events, leading to the activation of the small GTPase Ras.[1] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which are MAP kinase kinase kinases (MAPKKKs).[8] Raf, in turn, phosphorylates and activates MEK1 and MEK2, the dual-specificity MAP kinase kinases (MAPKKs).[9] Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (also known as p44/42 MAPK), the MAP kinases.[10] Phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[8][10]
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of (R)-PD 0325901.
(R)-PD 0325901: Mechanism of Action
(R)-PD 0325901, also known as Mirdametinib, is a highly selective and potent inhibitor of MEK1 and MEK2.[6] Unlike ATP-competitive inhibitors, PD 0325901 binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2.[7] This allosteric inhibition prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting cellular processes that are dependent on this pathway.[6][11] The high specificity of PD 0325901 for MEK minimizes off-target effects on other kinases.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of (R)-PD 0325901 has been quantified across a range of cancer cell lines, demonstrating its potent anti-proliferative effects. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are key metrics for evaluating its efficacy.
| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) | Reference |
| Cell-free | - | - | 0.33 (IC50) | [11] |
| OCI-AML2 | Acute Myeloid Leukemia | - | 5 (IC50) | [12] |
| OCI-AML3 | Acute Myeloid Leukemia | - | 19 (IC50) | [12] |
| HL-60 | Acute Myeloid Leukemia | - | 19 (IC50) | [12] |
| NB4 | Acute Promyelocytic Leukemia | - | 822 (IC50) | [12] |
| U266 | Multiple Myeloma | - | 724 (IC50) | [12] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 (GI50) | [13][14] |
| K2 | Papillary Thyroid Carcinoma | BRAF Mutation | 6.3 (GI50) | [13][14] |
| M14 | Malignant Melanoma | BRAF V600E | 20-50 (IC50) | [15] |
| A375P | Malignant Melanoma | BRAF V600E | 20-50 (IC50) | [15] |
| ME10538 | Malignant Melanoma | BRAF V600E | 20-50 (IC50) | [15] |
| ME4686 | Malignant Melanoma | BRAF V600E | 20-50 (IC50) | [15] |
| JR8 | Malignant Melanoma | BRAF V600E | 20-50 (IC50) | [15] |
| ME4405 | Malignant Melanoma | BRAF Wild-Type | 20-50 (IC50) | [15] |
| ME13923 | Malignant Melanoma | BRAF Wild-Type | 20-50 (IC50) | [15] |
| ME1007 | Malignant Melanoma | BRAF Wild-Type | ≥100 (IC50) | [15] |
| ME8959 | Malignant Melanoma | BRAF Wild-Type | ≥100 (IC50) | [15] |
Experimental Protocols
In Vitro MEK Kinase Assay (General Protocol)
This protocol provides a framework for determining the in vitro inhibitory activity of (R)-PD 0325901 against MEK1/2.
Figure 2: General workflow for an in vitro MEK kinase inhibition assay.
Materials:
-
Recombinant active MEK1 or MEK2
-
Inactive ERK2 (as substrate)
-
(R)-PD 0325901
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of (R)-PD 0325901 in kinase assay buffer.
-
In a microplate, add the MEK1/2 enzyme to each well, followed by the diluted (R)-PD 0325901 or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of (R)-PD 0325901 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for p-ERK Inhibition
This protocol details the assessment of (R)-PD 0325901's ability to inhibit ERK phosphorylation in whole cells.
Figure 3: Experimental workflow for Western blot analysis of p-ERK levels.
Materials:
-
Cancer cell line of interest
-
(R)-PD 0325901
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of (R)-PD 0325901 or vehicle for a specified time (e.g., 1-24 hours).[16]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.[10]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody.[10]
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-ERK inhibition is determined by the ratio of p-ERK to total ERK.[10]
Cell Viability/Proliferation Assay (MTT-based)
This protocol outlines a method to determine the GI50 of (R)-PD 0325901 in cancer cell lines.
Figure 4: Workflow for a cell viability assay using MTT.
Materials:
-
Cancer cell line of interest
-
(R)-PD 0325901
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (R)-PD 0325901. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The GI50 value is determined from the dose-response curve.[13]
Conclusion
(R)-PD 0325901 is a cornerstone tool for investigating the MAPK/ERK signaling pathway. Its high potency and selectivity make it an invaluable reagent for dissecting the roles of MEK1/2 in cancer biology and for the development of targeted therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize (R)-PD 0325901 in their studies and to contribute to the growing body of knowledge on MEK inhibition as a therapeutic strategy.
References
- 1. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of Neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10‐plex quantitative proteomics and phosphoproteomics | Semantic Scholar [semanticscholar.org]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
(R)-PD 0325901: A Technical Guide for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
(R)-PD 0325901 , also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of (R)-PD 0325901 for its application in in vitro cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action and Signaling Pathway
(R)-PD 0325901 selectively binds to and inhibits the kinase activity of MEK1 and MEK2.[3] This prevents the phosphorylation and subsequent activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[1][2][5] In cancer cells with an aberrantly activated RAS/RAF/MEK/ERK pathway, treatment with (R)-PD 0325901 leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell growth.[5][6]
Quantitative Data: In Vitro Potency
(R)-PD 0325901 exhibits potent anti-proliferative activity across a wide range of cancer cell lines, particularly those harboring BRAF or RAS mutations. The following tables summarize its inhibitory concentrations (IC50) and growth inhibition (GI50) values.
Table 1: IC50 and GI50 Values of (R)-PD 0325901 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | Parameter | Value (nM) | Reference |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | GI50 | 11 | [7][8] |
| K2 | Papillary Thyroid Carcinoma | BRAF | GI50 | 6.3 | [7][8] |
| M14 | Melanoma | BRAF V600E | IC50 | 20-50 | [6][9] |
| A375P | Melanoma | BRAF V600E | IC50 | 20-50 | [6] |
| H1437 | Non-Small Cell Lung Cancer | - | IC50 | < 50 | [10] |
| H1666 | Non-Small Cell Lung Cancer | - | IC50 | < 50 | [10] |
| Colon 26 | Colon Carcinoma (Mouse) | - | IC50 | 0.33 |
Table 2: Broader Spectrum of Activity in Thyroid Cancer Cell Lines
| Cell Line | Mutation Status | IC50 (µM) | Reference |
| 8505C | BRAF mutation +/− | 0.059 | [11] |
| B-CPAP | BRAF mutation +/+ | 0.098 | [11] |
| C643 | HRAS mutation +/+ | 0.783 | [11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments using (R)-PD 0325901.
Stock Solution Preparation
(R)-PD 0325901 is typically supplied as a lyophilized powder.[9]
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.03 ml of dimethyl sulfoxide (B87167) (DMSO).[9] The solubility in DMSO is greater than 10 mM.[5]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[9] Once reconstituted in DMSO, store the stock solution at -20°C and use within 3 months to maintain potency.[5][9] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[9]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 PTC cells) in 24-well plates with 1 mL of culture medium and incubate for 4 days at 37°C.[7]
-
Drug Treatment: On day 0, add varying concentrations of (R)-PD 0325901 to the cells in triplicate.[7]
-
MTT Addition: To determine the GI50, add 0.2 mL of MTT solution (5 mg/mL in 0.8% NaCl solution) to each well on day 2. For cell growth curves, add MTT daily.[7]
-
Incubation: Incubate the cells with MTT for 3 hours at 37°C.[7]
-
Solubilization: Aspirate the medium and dissolve the formazan (B1609692) crystals in 0.5 mL of DMSO.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Western Blot Analysis for ERK Phosphorylation
Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK.
-
Cell Treatment: Treat cancer cells with various concentrations of (R)-PD 0325901 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 1 hour).[12]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.[6]
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). The level of p-ERK is normalized to total ERK to determine the extent of MEK inhibition.[6]
Cell Cycle and Apoptosis Analysis
Flow cytometry can be utilized to analyze the effects of (R)-PD 0325901 on the cell cycle and apoptosis.
-
Treatment: Expose cells to (R)-PD 0325901 at various concentrations and for different durations.
-
Cell Cycle Analysis: Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[5] (R)-PD 0325901 has been shown to cause G1/S boundary accumulation.[5]
-
Apoptosis Analysis: To detect apoptosis, stain cells with Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells. Flow cytometry analysis can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3] An increase in the sub-G1 DNA content is also indicative of apoptosis.[5]
Conclusion
(R)-PD 0325901 is a highly effective tool for the in vitro investigation of cancer cell lines dependent on the RAS/RAF/MEK/ERK signaling pathway. Its potent and selective inhibition of MEK1/2 allows for the precise interrogation of this pathway's role in cancer cell proliferation and survival. The provided data and protocols serve as a comprehensive resource for researchers to design and execute robust in vitro studies with this compound. As with any targeted therapy, the cellular context, including the specific mutational landscape of the cancer cell line, is a critical determinant of sensitivity to (R)-PD 0325901.
References
- 1. What is Mirdametinib used for? [synapse.patsnap.com]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD 0325901 | Cell Signaling Technology [cellsignal.com]
- 10. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Inhibition of Thyroid Cancer Cells by the MEK Inhibitor PD0325901 and Its Potentiation by Suppression of the PI3K and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
In Vivo Efficacy of (R)-PD 0325901CL in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of (R)-PD 0325901CL, a potent and selective MEK inhibitor, in various xenograft models. The data presented here is collated from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its anti-tumor effects by inhibiting MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers due to mutations in upstream proteins like BRAF and RAS, leading to uncontrolled cell proliferation and survival.[1][2][3] By blocking MEK, PD 0325901 prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.[2][4]
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various cancer xenograft models.
Table 1: Efficacy in Papillary Thyroid Carcinoma (PTC) Xenografts
| Cell Line Genetics | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| BRAF Mutation | Oral | 20-25 mg/kg/day | 1 week | No tumor growth detected | [1] |
| RET/PTC1 Rearrangement | Oral | 20-25 mg/kg/day | 1 week | 58% reduction in average tumor volume compared to controls | [1] |
Table 2: Efficacy in Melanoma Xenografts
| Model Type | BRAF Status | Administration Route | Dosage | Outcome | Reference |
| Melanosphere-derived subcutaneous xenografts | Mutated and Wild-Type | Not Specified | 12.5 or 25 mg/kg | Dramatically inhibited tumor growth | [5] |
| Established SkMel28 xenografts | V599E B-Raf | Not Specified | 5 and 25 mg/kg | Complete inhibition of tumor growth for the duration of treatment (up to 8 weeks) | [2] |
Table 3: Efficacy in Other Xenograft Models
| Cancer Type | Cell Line/Model | Administration Route | Dosage | Outcome | Reference |
| Multiple Myeloma | Human MM Xenograft | Not Specified | 10 mg/kg | Profound inhibition of p-ERK in tumor tissues | [4] |
| Malignant Peripheral Nerve Sheath Tumors (MPNST) | S462 MPNST | Not Specified | Not Specified | No significant suppression of tumor growth compared to placebo | [6] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the cited xenograft studies to provide a framework for experimental replication and extension.
General Xenograft Model Workflow
The establishment and treatment of xenograft models generally follow a standardized workflow, as depicted below.
Papillary Thyroid Carcinoma (PTC) Murine Orthotopic Xenograft Model[1]
-
Animal Model: Murine orthotopic xenograft model.
-
Cell Lines: PTC cells harboring either a BRAF mutation or a RET/PTC1 rearrangement.
-
Implantation: Inoculation of PTC cells into the thyroid gland of the mice.
-
Treatment: Oral administration of PD 0325901 at a dose of 20-25 mg/kg/day.
-
Tumor Measurement: Tumor volume was monitored to assess treatment efficacy.
-
Analysis: Comparison of average tumor volume in treated versus control groups.
Melanoma Subcutaneous Xenograft Model[2][5]
-
Animal Model: Mice bearing established subcutaneous xenografts.
-
Cell Lines: SkMel28 (V599E B-Raf mutation) or patient-derived melanospheres.[2][5]
-
Implantation: Subcutaneous injection of melanoma cells.
-
Treatment: Administration of PD 0325901 at doses of 5, 12.5, or 25 mg/kg.[2][5]
-
Tumor Measurement: Regular measurement of tumor dimensions to calculate tumor volume.
-
Analysis: Assessment of tumor growth inhibition over the treatment period. Additional analyses included immunohistochemistry for markers like Ki67 to determine proliferative index and Western blotting to confirm MAPK pathway inhibition.[2]
Multiple Myeloma Xenograft Model[4]
-
Animal Model: Mice with established human multiple myeloma xenografts.
-
Treatment: Administration of PD 0325901 at 10 mg/kg.
-
Analysis: Tumor tissues were subjected to immunohistochemical staining and immunoblotting to assess in vivo phosphorylation of ERK, the proliferative antigen Ki-67, and cleaved caspase-3.[4]
Concluding Remarks
The available preclinical data strongly supports the in vivo efficacy of this compound in xenograft models of cancers harboring activating mutations in the MAPK/ERK pathway, particularly BRAF-mutant melanoma and papillary thyroid carcinoma.[1][2][5] The compound has demonstrated the ability to completely inhibit tumor growth and significantly reduce tumor volume at well-tolerated doses.[1][2] However, the efficacy can be context-dependent, as evidenced by the lack of significant response in an MPNST xenograft model.[6] These findings underscore the importance of patient selection based on the underlying genetic drivers of malignancy for the clinical application of MEK inhibitors like this compound. Further research is warranted to explore combination therapies and to overcome potential resistance mechanisms.
References
- 1. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanosphere-generated xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PD 0325901: A Technical Guide for Preclinical Studies in BRAF Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PD 0325901 is a potent and selective, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival. In a significant subset of melanomas, this pathway is constitutively activated due to mutations in the BRAF oncogene, most commonly the V600E substitution. This aberrant signaling drives tumor growth and survival. (R)-PD 0325901 targets MEK, a central kinase in this pathway, thereby inhibiting the phosphorylation and activation of ERK1/2 and subsequently impacting downstream cellular processes. This technical guide provides an in-depth overview of the preclinical evaluation of (R)-PD 0325901 in the context of BRAF mutant melanoma, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action and Signaling Pathway
(R)-PD 0325901 exerts its anti-tumor effects by inhibiting the kinase activity of MEK1 and MEK2. In BRAF mutant melanoma, the constitutively active BRAF V600E mutant phosphorylates and activates MEK. By inhibiting MEK, (R)-PD 0325901 prevents the subsequent phosphorylation of ERK1 and ERK2. This blockade of ERK activation leads to the modulation of various downstream effectors, resulting in G1-phase cell cycle arrest and the induction of apoptosis.[1][2] Key downstream proteins affected include cell cycle regulators like cyclin D1, c-Myc, and p27KIP1, as well as apoptosis-related proteins such as Bcl-2 and survivin.[2] Furthermore, treatment with (R)-PD 0325901 has been shown to interrupt a negative feedback loop by downregulating the expression of DUSP-4, DUSP-6, SPRY-2, and SPRY-4, which are phosphatases and inhibitors of the MAPK pathway.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of (R)-PD 0325901 in BRAF mutant melanoma cell lines and xenograft models.
Table 1: In Vitro Efficacy of (R)-PD 0325901 in Human Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (nM) | Reference |
| M14 | V600E | 20-50 | [1] |
| A375P | V600E | 20-50 | [1] |
| ME10538 | V600E | 20-50 | [1] |
| ME4686 | V600E | 20-50 | [1] |
| JR8 | V600E | 20-50 | [1] |
| ME4405 | Wild-Type | 20-50 | [1] |
| ME13923 | Wild-Type | 20-50 | [1] |
Table 2: In Vivo Efficacy of (R)-PD 0325901 in Melanoma Xenograft Models
| Xenograft Model | BRAF Status | Dosing Regimen | Tumor Growth Inhibition | Reference |
| M14 | V600E | 50 mg/kg/day, oral | 60-65% | [1] |
| ME8959 | Wild-Type | 50 mg/kg/day, oral | 60-65% | [1] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Method)
This protocol is adapted for determining the effect of (R)-PD 0325901 on the viability of adherent melanoma cells.
Materials:
-
BRAF mutant melanoma cell line (e.g., M14, A375)
-
Complete culture medium
-
(R)-PD 0325901
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Crystal violet staining solution (0.5% in 25% methanol)
-
10% acetic acid or methanol for solubilization
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of (R)-PD 0325901 in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of (R)-PD 0325901. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate four times with tap water to remove excess stain.
-
Air dry the plate completely.
-
Add 100 µL of 10% acetic acid or methanol to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for MAPK Pathway Activation
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the MAPK pathway following treatment with (R)-PD 0325901.
Materials:
-
Treated melanoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-MEK, rabbit anti-MEK, mouse anti-p-ERK, rabbit anti-ERK, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture melanoma cells and treat with (R)-PD 0325901 at various concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using appropriate software, normalizing to a loading control like β-actin.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of (R)-PD 0325901 in a mouse xenograft model of BRAF mutant melanoma.
Materials:
-
BRAF mutant melanoma cells (e.g., M14)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
(R)-PD 0325901
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Calipers
-
Oral gavage needles
Procedure:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer (R)-PD 0325901 (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predefined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
(R)-PD 0325901 is a valuable research tool for investigating the MAPK signaling pathway in BRAF mutant melanoma. Its potent and selective inhibition of MEK leads to significant anti-proliferative and pro-apoptotic effects both in vitro and in vivo. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the dependencies of BRAF mutant melanoma on the MAPK pathway. Careful consideration of experimental design and adherence to detailed protocols are essential for generating robust and reproducible data in the preclinical evaluation of MEK inhibitors.
References
- 1. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The MEK Inhibitor (R)-PD 0325901: A Targeted Approach for Papillary Thyroid Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Papillary thyroid carcinoma (PTC), the most prevalent form of thyroid malignancy, is frequently driven by mutations that activate the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Key among these are BRAF V600E mutations and RET/PTC rearrangements.[1][2][4] The dependency of these tumors on the MAPK cascade presents a strategic vulnerability for targeted therapeutic intervention. This technical guide delves into the preclinical investigation of (R)-PD 0325901, a selective, second-generation, orally active MEK1/2 inhibitor, in the context of papillary thyroid carcinoma. We consolidate key quantitative data, provide detailed experimental methodologies from pivotal studies, and visualize the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in oncology.
Introduction to (R)-PD 0325901 and its Mechanism of Action
(R)-PD 0325901 is a potent and specific inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of the RAS-RAF-MEK-ERK signaling cascade.[1][2] In papillary thyroid carcinoma, activating mutations in BRAF or RET/PTC rearrangements lead to constitutive activation of this pathway, promoting cell proliferation, differentiation, and survival, while inhibiting apoptosis.[1][2][5] By binding to and inhibiting MEK1/2, PD 0325901 prevents the phosphorylation and subsequent activation of ERK1/2, the sole known substrates of MEK.[6] This blockade of downstream signaling effectively curtails the oncogenic drive in PTC cells harboring these specific mutations.[1][2]
Quantitative Efficacy of (R)-PD 0325901 in Papillary Thyroid Carcinoma
The in vitro potency of PD 0325901 has been demonstrated across various PTC cell lines with different genetic backgrounds. The sensitivity to the inhibitor is notably higher in cells with BRAF mutations compared to those with RET/PTC rearrangements or wild-type BRAF/RAS.
Table 1: In Vitro Growth Inhibition of Papillary Thyroid Carcinoma Cell Lines by PD 0325901
| Cell Line | Genotype | Assay Type | Endpoint | Value | Citation |
| K2 | BRAF V600E | Growth Inhibition | GI50 | 6.3 nmol/L | [1][2] |
| TPC-1 | RET/PTC1 | Growth Inhibition | GI50 | 11 nmol/L | [1][2] |
| KAT5 | BRAF V600E | Cell Proliferation | IC50 | 0.059 µM | [6] |
| DRO | BRAF V600E | Cell Proliferation | IC50 | 0.783 µM | [6] |
| NPA | BRAF V600E | Cell Proliferation | IC50 | < 5 nM | [7] |
| C643 | HRAS G13R | Cell Proliferation | IC50 | 4 nM - >1000 nM | [6][7] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to evaluate PD 0325901, the following diagrams are provided.
MAPK Signaling Pathway in Papillary Thyroid Carcinoma and Inhibition by PD 0325901
Caption: MAPK signaling cascade in PTC and the inhibitory action of PD 0325901.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing in vitro efficacy of PD 0325901 in PTC cells.
Detailed Experimental Protocols
The following are summaries of key experimental protocols adapted from published studies investigating PD 0325901 in papillary thyroid carcinoma.
Cell Lines and Reagents
-
Cell Lines: K2 (BRAF V600E mutant) and TPC-1 (RET/PTC1 rearrangement) are commonly used PTC cell lines.[8]
-
PD 0325901: For in vitro studies, the compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mmol/L) and stored at -20°C.[9] For in vivo experiments, it can be dissolved in a vehicle such as 80 mmol/L citric buffer (pH 7).[9]
Cell Proliferation/Growth Inhibition Assay (MTT Assay)
-
Cell Seeding: PTC cells are seeded in 96-well plates at a specified density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of PD 0325901 (e.g., 0.0064 to 100 nmol/L) for a duration of 2 to 5 days.[9]
-
MTT Addition: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 or IC50 values are determined using appropriate software (e.g., Prism).[9]
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: PTC cells are treated with various concentrations of PD 0325901 for a short period (e.g., 1-2 hours) to assess signaling inhibition.[6][9] After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). T-ERK serves as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK bands is normalized to the t-ERK bands to determine the extent of ERK phosphorylation inhibition.[6]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Inoculation: PTC cells (e.g., K2 or TPC-1) are injected subcutaneously or orthotopically into the thyroid gland of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control (vehicle) groups. PD 0325901 is administered orally at a specified dose (e.g., 20-25 mg/kg/day) for a defined period (e.g., 1 week).[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers (Volume = length × width × depth).[9]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, Western blot). Kaplan-Meier survival curves are also generated.[9]
In Vivo Efficacy and Genotype-Specific Responses
In vivo studies using murine orthotopic xenograft models have corroborated the in vitro findings.
Table 2: In Vivo Efficacy of PD 0325901 in Papillary Thyroid Carcinoma Xenograft Models
| Cell Line Inoculated | Genotype | Treatment Dose | Duration | Outcome | Citation |
| K2 | BRAF V600E | 20-25 mg/kg/day | 1 week | No tumor growth detected | [1][2] |
| TPC-1 | RET/PTC1 | 20-25 mg/kg/day | 1 week | 58% reduction in average tumor volume compared to controls | [1][2] |
These results strongly indicate that PTC with BRAF mutations are more sensitive to PD 0325901 than those with RET/PTC rearrangements.[1][2] This differential sensitivity underscores the importance of patient stratification based on tumor genotype in potential clinical applications.[7]
Additional Cellular Effects of PD 0325901
Beyond inhibiting proliferation, PD 0325901 has been shown to have other important anti-tumor effects:
-
Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest, particularly in PTC cells harboring BRAF or RAS mutations.[6][10]
-
Inhibition of Invasion and Anchorage-Independent Growth: PD 0325901 can inhibit the invasion of thyroid cancer cells and their ability to grow in an anchorage-independent manner, key features of metastatic potential.[6][10] These effects were observed in cells with BRAF mutations, RAS mutations, and RET/PTC1 rearrangements.[6]
-
Apoptosis: Some studies suggest that the mechanism of growth inhibition by PD 0325901 involves the induction of apoptosis.[8][9]
Synergistic Therapeutic Strategies
Research also suggests that the efficacy of PD 0325901 can be enhanced when combined with inhibitors of other signaling pathways, such as the PI3K/AKT and NF-κB pathways.[6][10][11] This suggests that co-targeting multiple oncogenic pathways may be a promising strategy to overcome potential resistance mechanisms.
Conclusion and Future Directions
(R)-PD 0325901 has demonstrated significant preclinical activity against papillary thyroid carcinoma, particularly in tumors harboring BRAF V600E mutations. Its potent inhibition of the MAPK pathway leads to reduced cell proliferation, cell cycle arrest, and decreased tumor growth in vivo. The data strongly support the clinical evaluation of MEK inhibitors like PD 0325901 for patients with advanced PTC, with a clear rationale for using BRAF mutation status as a predictive biomarker for patient selection. Future research should continue to explore combination therapies to enhance efficacy and overcome resistance, as well as investigate the role of MEK inhibitors in redifferentiation strategies to restore radioiodine uptake in refractory thyroid cancers.[12][13][14]
References
- 1. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Precision medicine: BRAF mutations in thyroid cancer - Podolski - Precision Cancer Medicine [pcm.amegroups.org]
- 4. BRAF Inhibitors in Thyroid Cancer: Clinical Impact, Mechanisms of Resistance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Potent Inhibition of Thyroid Cancer Cells by the MEK Inhibitor PD0325901 and Its Potentiation by Suppression of the PI3K and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAFV600E Mutation Is Associated with Preferential Sensitivity to Mitogen-Activated Protein Kinase Kinase Inhibition in Thyroid Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent inhibition of thyroid cancer cells by the MEK inhibitor PD0325901 and its potentiation by suppression of the PI3K and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent Inhibition of Thyroid Cancer Cells by the MEK Inhibitor PD0325901 and Its Potentiation by Suppression of the PI3K and NF-κB Pathways | Semantic Scholar [semanticscholar.org]
- 12. A MEK-Inhibitor Enhanced Radioiodine Uptake in Previously Dedifferentiated Thyroid Cancers [thyroid.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Role of (R)-PD 0325901 in Head and Neck Squamous Cell Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-PD 0325901, a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has emerged as a significant investigational agent in the context of head and neck squamous cell carcinoma (HNSCC). Its primary mechanism of action involves the targeted disruption of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway frequently dysregulated in HNSCC, contributing to tumor cell proliferation, survival, and drug resistance. This technical guide synthesizes preclinical findings on the efficacy of (R)-PD 0325901, detailing its impact on cellular signaling, its potential in overcoming therapeutic resistance, and the experimental frameworks used to evaluate its activity.
Mechanism of Action and Therapeutic Rationale
(R)-PD 0325901, also known as PD-901 and mirdametinib, is a potent small molecule that specifically inhibits MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1][2] By blocking this critical step, PD-0325901 effectively attenuates downstream signaling through the MAPK pathway, which is a key mediator of tumor cell proliferation and survival.[1][3] The rationale for its use in HNSCC is underscored by the frequent co-activation of the MEK/ERK pathway in this cancer type, often driven by upstream alterations in receptor tyrosine kinases like EGFR or mutations in genes such as HRAS.[4][5][6]
Preclinical studies have demonstrated that while PD-0325901 shows modest anti-proliferative effects in some HNSCC cell lines in vitro, it exhibits potent anti-tumor activity in vivo.[1][4] This suggests that its therapeutic impact may also involve modulation of the tumor microenvironment, such as inhibiting the production of proangiogenic factors like VEGF and IL-8.[3][4][7]
Overcoming Therapeutic Resistance
A key area of investigation for PD-0325901 in HNSCC has been its ability to overcome resistance to other targeted therapies. The activation of the MEK-ERK pathway has been identified as a compensatory survival mechanism when other critical signaling pathways are inhibited.
Resistance to PI3K/mTOR and CK2 Inhibition
Studies have shown that inhibitors of the PI3K/mTOR pathway (e.g., PF-05212384) and the CK2 inhibitor CX-4945 can lead to an upregulation of MEK/ERK signaling, thereby limiting their anti-tumor efficacy.[1][4] The combination of PD-0325901 with these inhibitors has been shown to synergistically suppress tumor growth by blocking this escape route. For instance, in HNSCC models resistant to the PI3K/mTOR inhibitor PF-5212384, the addition of PD-0325901 led to enhanced anti-proliferative, apoptotic, and anti-angiogenic activity in vivo.[4][7] Similarly, PD-0325901 was effective in HNSCC models resistant to the CK2 inhibitor CX-4945.[1][8]
Resistance to EGFR Inhibition in Cisplatin-Resistant HNSCC
In cisplatin-resistant HNSCC cell lines, treatment with the EGFR inhibitor Afatinib was found to induce a compensatory upregulation of MEK/ERK signaling.[9][10] Conversely, inhibition of MEK with PD-0325901 led to an increase in Akt/mTOR pathway activity.[9][10] The combination of Afatinib and PD-0325901 effectively blocked both pathways, resulting in synergistic suppression of cell proliferation and survival.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of (R)-PD 0325901 in HNSCC models.
| Cell Line | Drug | IC50 | Assay Type | Reference |
| UMSCC-1 | PF-05212384 (PF-384) | Resistant | XTT Assay | [4] |
| UMSCC-46 | PF-05212384 (PF-384) | Resistant | XTT Assay | [4] |
| 14 HNSCC Lines | PF-05212384 (PF-384) | 0.75 - 133 nmol/L | XTT Assay | [4][7] |
| UMSCC-1 | PD-0325901 | - | MTT Assay | [1] |
| UMSCC-46 | PD-0325901 | - | MTT Assay | [1] |
| UMSCC74B | Afatinib + PD-0325901 | Synergistic Inhibition | Cell Proliferation Assay | [9] |
| O28 | Afatinib + PD-0325901 | Synergistic Inhibition | Cell Proliferation Assay | [9] |
| In Vivo Model | Treatment | Effect | Reference |
| UMSCC-1 Xenograft | PD-0325901 (1.5 mg/kg daily) | Potent tumor growth suppression | [5] |
| UMSCC-1 Xenograft | PD-0325901 + PF-05212384 (10 mg/kg every 4 days) | Potent tumor growth suppression | [5] |
| UM-SCC1 Xenograft | PD-0325901 | Significant anti-tumor effects | [1] |
| UM-SCC1 Xenograft | PD-0325901 + CX-4945 | Slightly enhanced anti-tumor activity vs. PD-901 alone | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by (R)-PD 0325901 and a general workflow for its preclinical evaluation.
Caption: The MAPK signaling cascade and the inhibitory action of (R)-PD 0325901 on MEK1/2.
Caption: Signaling crosstalk and compensatory activation between the PI3K/Akt and MAPK/ERK pathways.
Caption: A general experimental workflow for the preclinical evaluation of (R)-PD 0325901 in HNSCC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of (R)-PD 0325901 in HNSCC.
Cell Lines and Culture
-
Cell Lines: Human HNSCC cell lines such as UMSCC-1, UMSCC-46, UMSCC74B, and O28 have been utilized.[1][4][9] These lines represent different subsites of the head and neck and may harbor varying genetic backgrounds, including cisplatin (B142131) resistance (UMSCC74B, O28).[9][10]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assays (MTT/XTT)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Protocol:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of PD-0325901, alone or in combination with other drugs, for a specified duration (e.g., 72 hours).
-
After the incubation period, MTT or XTT reagent is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450-570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in cell lysates, particularly the phosphorylation status of signaling proteins.
-
Protocol:
-
HNSCC cells are treated with PD-0325901 for a specified time (e.g., 24 hours).[10]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, FOSL-1, GAPDH, β-actin).[1][9][10]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of PD-0325901 in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., SCID or nude mice) are used.
-
HNSCC cells (e.g., 1-2 x 10^6 UMSCC-1 cells) are subcutaneously injected into the flank of the mice.[1]
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (vehicle control, PD-0325901 alone, combination therapy).
-
PD-0325901 is administered orally at a specified dose and schedule (e.g., 1.5 mg/kg daily).[5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for biomarkers like Ki67 (proliferation) and p-ERK.[1]
-
Conclusion and Future Directions
(R)-PD 0325901 has demonstrated significant preclinical activity in HNSCC, primarily by inhibiting the MEK/ERK pathway. Its most compelling role appears to be in combination therapies, where it can overcome resistance mechanisms that limit the efficacy of other targeted agents. The synergistic effects observed with PI3K/mTOR, CK2, and EGFR inhibitors highlight the importance of targeting parallel and escape signaling pathways in HNSCC.
Future research should continue to explore rational combinations of PD-0325901 with other agents, including immunotherapy, as the MAPK pathway has known roles in modulating the tumor immune microenvironment.[11] Identifying predictive biomarkers to select patients most likely to respond to MEK inhibition, either as a monotherapy or in combination, will be crucial for its successful clinical translation in the treatment of head and neck squamous cell carcinoma. While early phase clinical trials of PD-0325901 have been conducted in various advanced cancers, further investigation specifically in HNSCC patient populations is warranted.[12][13]
References
- 1. MEK Inhibitor PD-0325901 Overcomes Resistance to CK2 Inhibitor CX-4945 and Exhibits Anti-Tumor Activity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. MEK Inhibitor PD-0325901 Overcomes Resistance to PI3K/mTOR Inhibitor PF-5212384 and Potentiates Antitumor Effects in Human Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEK Inhibitor PD-0325901 Overcomes Resistance to CK2 Inhibitor CX-4945 and Exhibits Anti-Tumor Activity in Head and Neck Cancer [ijbs.com]
- 9. Inhibition of cisplatin-resistant head and neck squamous cell carcinoma by combination of Afatinib with PD0325901, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cisplatin-resistant head and neck squamous cell carcinoma by combination of Afatinib with PD0325901, a MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK pathway mutations in head and neck cancer affect immune microenvironments and ErbB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PD 0325901: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of (R)-PD 0325901, a potent and selective MEK1/2 inhibitor. This document is intended to serve as a core resource for researchers in oncology, cell biology, and drug development.
Chemical and Physical Properties
(R)-PD 0325901, also known as Mirdametinib, is a highly specific, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] Its CAS number is 391210-10-9 .[3][4][5][6]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 391210-10-9 | [3][4][5][6] |
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | [3][5][6][7] |
| Molecular Weight | 482.19 g/mol | [3][6][7] |
| IUPAC Name | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | [7] |
| Synonyms | PD0325901, PD-325901, Mirdametinib | [7] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 112 ± 1 °C | |
| pKa (strongest acidic) | 11.97 | |
| Solubility | Soluble in DMSO (≥24.1 mg/mL), Ethanol (≥55.4 mg/mL); Insoluble in water. | |
| Storage | Store at -20°C. | [3] |
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
(R)-PD 0325901 is a highly selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By binding to and inhibiting MEK1/2, (R)-PD 0325901 prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream suppression of signaling cascades that promote tumor growth.[7]
Caption: (R)-PD 0325901 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Experimental Protocols
This section provides detailed methodologies for key experiments involving (R)-PD 0325901.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the growth-inhibitory effects of (R)-PD 0325901 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., melanoma, colon cancer)
-
Complete cell culture medium
-
(R)-PD 0325901 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of (R)-PD 0325901 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of (R)-PD 0325901 on MEK activity by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Cell lysates from (R)-PD 0325901-treated and control cells
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to confirm equal protein loading.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-PD 0325901 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
(R)-PD 0325901
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in water)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer (R)-PD 0325901 orally by gavage at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
References
Methodological & Application
(R)-PD 0325901CL solubility in DMSO and other solvents
Application Notes and Protocols: (R)-PD 0325901
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK kinases).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various human tumors, making it a significant target for cancer therapy.[3][4] PD 0325901 is a second-generation MEK inhibitor, developed as a derivative of CI-1040, exhibiting improved potency and pharmaceutical properties.[5][6] It has been shown to inhibit the phosphorylation of ERK1/2, leading to cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.[7][8][9] This orally bioavailable compound is widely used in cancer research and has also found applications in stem cell biology, where it helps sustain embryonic stem cell self-renewal.[10]
Solubility Data
The solubility of (R)-PD 0325901 in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the quantitative solubility data from multiple sources. It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce it.[11]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source(s) |
| DMSO | ≥96 mg/mL | 199.09 mM | [11] |
| ≥56 mg/mL | 116.14 mM | [12] | |
| 25 mg/mL | 51.84 mM | [10] | |
| ≥24.1 mg/mL | >50 mM | [7][13] | |
| 20 mg/mL | 41.48 mM | [6] | |
| 12.05 mg/mL | 25 mM | ||
| Ethanol | 96 mg/mL | 199.09 mM | [11] |
| ≥55.4 mg/mL | >114.89 mM | [7] | |
| 20 mg/mL | 41.48 mM | [10] | |
| Water | Insoluble | Insoluble | [3][7][11] |
| DMF | 25 mg/mL | 51.84 mM | [10] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | 4.31 mM | [12] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 4.31 mM | [12] |
Molecular Weight of (R)-PD 0325901: 482.19 g/mol [6][7][10]
Experimental Protocols
Protocol 1: Preparation of (R)-PD 0325901 Stock Solution
This protocol describes the preparation of a concentrated stock solution of (R)-PD 0325901 in DMSO, which is the most common solvent for this compound.
Materials:
-
(R)-PD 0325901 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate Required Mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 482.19 g/mol × 1000 mg/g = 4.82 mg
-
-
Weighing: Carefully weigh the calculated amount of (R)-PD 0325901 powder and place it into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes and/or brief sonication can aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[3][6] Stock solutions are reported to be stable for up to 2 years at -20°C.[6]
Note: For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[6]
Protocol 2: In Vitro Cell Proliferation Assay (MTT-based)
This protocol outlines a method to determine the 50% growth inhibition (GI50) of (R)-PD 0325901 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., M14 melanoma cells)[7]
-
Complete cell culture medium
-
(R)-PD 0325901 DMSO stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the (R)-PD 0325901 stock solution in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[7]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PD0325901 – Reagents Direct [reagentsdirect.com]
- 7. apexbt.com [apexbt.com]
- 8. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Preparing (R)-PD 0325901 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition by (R)-PD 0325901 can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[1][4] Accurate preparation of stock solutions is paramount for achieving reproducible and reliable results in cell culture experiments. These application notes provide a comprehensive guide to the preparation, storage, and handling of (R)-PD 0325901 stock solutions.
Chemical Properties and Data
A summary of the key chemical and physical properties of (R)-PD 0325901 is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Synonyms | PD0325901, PD-0325901, Mirdametinib[1][5] |
| CAS Number | 391210-10-9[1][5] |
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄[1] |
| Molecular Weight | 482.19 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | ≥98%[1] |
Solubility and Storage Recommendations
The solubility of (R)-PD 0325901 is a critical factor in the choice of solvent for stock solutions. The following table outlines the solubility and recommended storage conditions for both the powdered compound and prepared stock solutions.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥24.1 mg/mL[5][6] | -20°C for long term (months to years)[1] | Short term (days to weeks): 0-4°C; Long term (months): -20°C[1] or -80°C[7] |
| Ethanol | ≥55.4 mg/mL[5] | Not recommended for long-term storage | |
| Water | Insoluble[1][5] | Not applicable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM (R)-PD 0325901 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (R)-PD 0325901 in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture applications.
Materials:
-
(R)-PD 0325901 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.82 mg of (R)-PD 0325901 powder into the tube.
-
-
Solubilization:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the (R)-PD 0325901 powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C for a short period to aid dissolution.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials.[7]
-
For short-term storage (up to several weeks), store the aliquots at -20°C.[1]
-
For long-term storage (months to a year), store the aliquots at -80°C.[7]
-
Safety Precautions:
-
(R)-PD 0325901 is a potent bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for (R)-PD 0325901 and DMSO for detailed safety information.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM (R)-PD 0325901 stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution in your complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
-
-
Application: Add the prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Visualizations
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway. (R)-PD 0325901 is a potent inhibitor of MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2.
References
- 1. medkoo.com [medkoo.com]
- 2. PD 0325901 | MEK | Tocris Bioscience [tocris.com]
- 3. What is Mirdametinib used for? [synapse.patsnap.com]
- 4. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (R)-PD 0325901 Stability in Cell Culture Media
Topic: Stability of (R)-PD 0325901 in Cell Culture Media Over Time
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-PD 0325901 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase).[1][2][3] It is a key component of the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in various human cancers.[2] By inhibiting MEK, (R)-PD 0325901 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation, differentiation, and survival.[2]
The stability of small molecule inhibitors in cell culture media is a critical factor for the reproducibility and interpretation of in vitro experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially underestimating its potency and affecting cellular responses. These application notes provide a framework for assessing the stability of (R)-PD 0325901 in commonly used cell culture media and offer a detailed protocol for its quantification over time.
Signaling Pathway of (R)-PD 0325901
(R)-PD 0325901 targets the MEK1 and MEK2 kinases within the Ras/Raf/MEK/ERK pathway. This pathway is a critical signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating gene expression and cellular processes.
Quantitative Data Summary
The stability of (R)-PD 0325901 was assessed in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both in the presence and absence of 10% Fetal Bovine Serum (FBS). The compound was incubated at a final concentration of 10 µM at 37°C and 5% CO₂. Aliquots were collected at various time points and the remaining concentration of (R)-PD 0325901 was quantified by HPLC-MS.
Disclaimer: The following data is illustrative and intended to demonstrate how stability results for (R)-PD 0325901 would be presented. Actual results may vary based on specific experimental conditions and reagents.
Table 1: Stability of (R)-PD 0325901 in Cell Culture Media at 37°C
| Time (Hours) | DMEM (no FBS) % Remaining | DMEM + 10% FBS % Remaining | RPMI-1640 (no FBS) % Remaining | RPMI-1640 + 10% FBS % Remaining |
| 0 | 100.0 ± 1.5 | 100.0 ± 1.2 | 100.0 ± 1.8 | 100.0 ± 1.4 |
| 2 | 98.5 ± 2.1 | 99.1 ± 1.7 | 97.8 ± 2.5 | 98.5 ± 1.9 |
| 8 | 95.2 ± 3.0 | 97.5 ± 2.2 | 94.3 ± 3.3 | 96.8 ± 2.4 |
| 24 | 88.7 ± 3.5 | 94.2 ± 2.8 | 86.5 ± 4.1 | 92.1 ± 3.1 |
| 48 | 79.1 ± 4.2 | 89.8 ± 3.4 | 75.4 ± 4.8 | 87.3 ± 3.7 |
| 72 | 70.3 ± 5.1 | 85.1 ± 3.9 | 65.8 ± 5.5 | 81.9 ± 4.3 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Experimental Protocols
This section details the protocol for determining the stability of (R)-PD 0325901 in cell culture media.
Materials and Reagents
-
(R)-PD 0325901 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
DMEM with and without 10% FBS
-
RPMI-1640 with and without 10% FBS
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724), HPLC grade, containing an internal standard (e.g., a stable isotope-labeled version of the compound or a structurally similar molecule)
-
24-well sterile tissue culture plates
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes
-
HPLC vials
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Protocol for Stability Assessment
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of (R)-PD 0325901 in DMSO. Ensure the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months when stored properly.[4]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a 10 µM working solution of (R)-PD 0325901 by diluting the stock solution in each of the four media conditions (DMEM, DMEM + 10% FBS, RPMI-1640, RPMI-1640 + 10% FBS).
-
-
Experimental Setup and Incubation:
-
Add 1 mL of each 10 µM working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This step precipitates proteins and extracts the compound.
-
Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of (R)-PD 0325901.
-
The peak area of (R)-PD 0325901 is normalized to the peak area of the internal standard to account for variations in sample processing and injection volume.
-
-
Data Analysis:
-
Calculate the percentage of (R)-PD 0325901 remaining at each time point relative to the 0-hour time point for each condition.
-
Percentage Remaining = (Normalized Peak Area at Time X / Normalized Peak Area at Time 0) * 100.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for assessing the stability of (R)-PD 0325901 in cell culture media.
Conclusion and Recommendations
The stability of (R)-PD 0325901 in cell culture media is crucial for designing and interpreting in vitro experiments. The provided protocol offers a robust method for quantifying its stability under typical cell culture conditions. Based on the illustrative data, the presence of serum appears to have a stabilizing effect on the compound. Researchers should consider the stability of (R)-PD 0325901 in their specific experimental setup, especially for long-term studies (e.g., > 24 hours), and may need to refresh the media containing the inhibitor to maintain a consistent effective concentration. It is recommended to perform a stability check in the specific medium and under the conditions used in your experiments.
References
Determining the Optimal Concentration of (R)-PD 0325901CL for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PD 0325901CL is a potent and selective inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention.[2] this compound, an isomer of PD 0325901, exerts its effects by inhibiting the phosphorylation of ERK1/2, which in turn modulates downstream cellular processes like proliferation, survival, and differentiation.[1][2] Accurate determination of the optimal working concentration of this compound is paramount for obtaining reliable and reproducible results in in vitro settings. This document provides detailed protocols and application notes to guide researchers in this process.
Mechanism of Action: The MAPK/ERK Signaling Pathway
This compound targets MEK1 and MEK2, the immediate upstream kinases of ERK1 and ERK2. By selectively binding to MEK, it prevents the phosphorylation and subsequent activation of ERK.[2] This blockade of the MAPK/ERK pathway leads to the inhibition of cell proliferation, induction of G1-phase cell cycle arrest, and apoptosis in susceptible cell lines.[3]
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.
Quantitative Data Summary
The optimal concentration of this compound is cell-line dependent and assay-specific. The following table summarizes reported effective concentrations and IC50 values from various studies.
| Cell Line/Assay | Effective Concentration | IC50 | Reference |
| C26 Cells | - | 0.33 nM (for ERK phosphorylation) | [4] |
| TPC-1 Cells | 10 nM (growth prevention) | 11 nM (GI50) | [5] |
| K2 Cells | - | 6.3 nM (GI50) | [5] |
| Melanoma Cell Lines | Nanomolar range | Varies | [3] |
| Non-Small Cell Lung Carcinoma (NSCLC) Cells | 1.0 µmol/L (for combination therapy studies) | > 1.0 µmol/L (for 80% survival) | [6] |
| General Cancer Cell Lines | 0.01–10 µM (for dose-response studies) | - | [7] |
| Hepatocellular Carcinoma | ≥100 nM (for DNA decrease/apoptosis) | - | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations greater than 10 mM.[1] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[1]
Determining the Optimal Concentration: A General Workflow
The following workflow outlines the steps to determine the optimal concentration of this compound for your specific in vitro assay.
Caption: General workflow for determining the optimal concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods to determine the half-maximal growth inhibitory concentration (GI50).[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 nM to 10 µM.[7] Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK Inhibition
This protocol verifies the on-target activity of this compound by assessing the phosphorylation status of ERK.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the concentration at which a significant reduction in p-ERK levels is observed relative to total ERK and the loading control.
Logical Determination of Optimal Concentration
The selection of the final concentration(s) for your experiments will depend on the specific research question.
Caption: Logic for selecting optimal experimental concentrations of this compound.
For studies investigating downstream signaling, a concentration that effectively inhibits p-ERK with minimal off-target effects or cytotoxicity may be ideal. For experiments aiming to induce a specific phenotype like apoptosis, a higher concentration, often at or above the IC50, may be necessary. It is often advisable to use a range of concentrations in your experiments to fully characterize the effects of the inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. What is Mirdametinib used for? [synapse.patsnap.com]
- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pd0325901.com [pd0325901.com]
Application Notes and Protocols for (R)-PD 0325901CL In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing and administration of the MEK inhibitor (R)-PD 0325901CL in in vivo mouse studies. The information compiled is based on a comprehensive review of preclinical research to guide the design and execution of experiments.
Summary of Dosing and Administration
This compound is a potent and selective MEK1/2 inhibitor. In murine models, it is most commonly administered orally via gavage. The optimal dose and frequency are dependent on the specific mouse model and the therapeutic window being investigated.
Table 1: Summary of this compound Dosing Regimens in Mice
| Dose Range (mg/kg/day) | Administration Route | Vehicle/Formulation | Mouse Model | Frequency | Key Findings |
| 0.5 - 1.5 | Oral | Not Specified | Neurofibromatosis type 1 (Nf1 flox/flox; Dhh-Cre) | Daily | Delayed neurofibroma development and shrank established tumors.[1] |
| 1.6 - 25 | Oral | 0.5% hydroxypropylmethylcellulose (B13716658) + 0.2% Tween 80 in water | Colorectal cancer (CT26) | Daily for 14 days | Dose-dependent tumor growth inhibition. |
| 20 | Oral | 0.5% hydroxypropylcellulose | Syngap1+/- (model for a neurodevelopmental disorder) | Daily for 6 days | Normalized basal synaptic responses in hippocampal slices.[2] |
| 20 | Oral | HPMT vehicle | Hepatocellular carcinoma (TAMH flank tumors) | Daily for 16 days | Reduced tumor growth rate by threefold.[2] |
| 20-25 | Oral Gavage | 80 mmol/L citric buffer (pH 7) | Papillary thyroid carcinoma (PTC) xenografts | Daily, 5 days/week for 3 weeks | No tumor growth in BRAF mutant PTC; 58% tumor volume reduction in RET/PTC1 rearranged PTC.[3][4] |
| 25 | Oral | Not Specified | Colon carcinoma (C26) | Daily | Resulted in a 70% incidence of complete tumor responses.[5] |
| 50 | Oral | Not Specified | Malignant melanoma (M14 and ME8959 xenografts) | Daily for 21 days | Significantly impaired tumor growth (60-65% inhibition).[6] |
Experimental Protocols
Formulation of this compound for Oral Administration
Several vehicles have been successfully used to formulate this compound for oral gavage in mice. The choice of vehicle may depend on the desired stability and concentration of the final solution.
Option 1: Citric Acid Buffer [3]
-
Prepare an 80 mmol/L citric buffer solution and adjust the pH to 7.0.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the citric buffer.
-
Sonicate the mixture until the compound is fully dissolved.
-
Prepare fresh on the day of use.
Option 2: Hydroxypropylmethylcellulose (HPMC) and Tween 80 Suspension [3]
-
Prepare a solution of 0.5% HPMC and 0.2% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the vehicle while vortexing to ensure a uniform suspension.
-
Administer the suspension shortly after preparation to prevent settling.
Option 3: DMSO, PEG300, Tween 80, and Saline [3]
-
For a stock solution, dissolve this compound in DMSO (e.g., 50 mg/mL).
-
For the final dosing solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
First, mix the DMSO stock solution with PEG300.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline to the desired final volume and mix until a clear solution is formed.
Oral Gavage Administration Protocol
Oral gavage is a common method for administering precise doses of this compound.
Materials:
-
Appropriately sized oral gavage needle (typically 20-22 gauge with a ball tip for adult mice).
-
Syringe (e.g., 1 mL).
-
Prepared this compound dosing solution.
-
Animal scale.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct volume of the dosing solution.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the side of the mouth.
-
Advance the needle along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
The needle should pass smoothly down the esophagus to the stomach.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution. The volume should not exceed 10 mL/kg.[7]
-
Administering the solution too quickly can cause regurgitation and aspiration.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Signaling Pathway and Experimental Workflow
MEK/ERK Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently upregulated in various cancers and other diseases, playing a crucial role in cell proliferation, survival, and differentiation.[6]
Caption: The MEK/ERK signaling cascade targeted by this compound.
In Vivo Dosing Experimental Workflow
The following diagram outlines a typical workflow for an in vivo mouse study involving the administration of this compound.
Caption: A generalized experimental workflow for in vivo mouse studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mirdametinib | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 4. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (R)-PD 0325901CL Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PD 0325901CL is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation.[1] Inhibition of MEK by this compound leads to a reduction in the phosphorylation of ERK1/2, which can result in cell cycle arrest and the induction of apoptosis (programmed cell death).[1]
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[2][3] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2][3] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes.[2] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[2] This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently analyzing the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from an Annexin V/PI staining experiment on a non-small cell lung cancer (NSCLC) cell line (e.g., A549) treated with this compound for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95 ± 2.5 | 3 ± 1.5 | 2 ± 1.0 |
| This compound | 10 | 88 ± 3.0 | 8 ± 2.0 | 4 ± 1.5 |
| This compound | 100 | 75 ± 4.5 | 15 ± 3.5 | 10 ± 2.5 |
| This compound | 1000 | 50 ± 5.0 | 28 ± 4.0 | 22 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical yet representative.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of MEK1/2 by this compound blocks the MEK/ERK pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: Step-by-step workflow for the flow cytometric analysis of apoptosis induced by this compound treatment.
Experimental Protocols
Materials and Reagents:
-
Target cancer cell line (e.g., A549, H358, or other appropriate line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
1. Cell Seeding and Treatment: a. Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/well). b. Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2. c. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. A suggested concentration range for initial experiments is 10 nM, 100 nM, and 1 µM. d. Include a vehicle control well treated with the same final concentration of DMSO (typically ≤ 0.1%). e. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. f. Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting: a. For adherent cells: i. Carefully collect the culture supernatant from each well, which may contain floating apoptotic cells, and transfer to a corresponding flow cytometry tube. ii. Gently wash the adherent cells with PBS. iii. Add trypsin-EDTA to detach the cells. iv. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step. b. For suspension cells: i. Gently collect the cells from each well or flask and transfer to a flow cytometry tube. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. d. Carefully discard the supernatant.
3. Cell Staining with Annexin V and PI: a. Wash the cell pellet twice by resuspending in 1 mL of cold PBS and centrifuging at 300-400 x g for 5 minutes. b. After the final wash, discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube. f. Add 5 µL of Propidium Iodide solution to the tube immediately before analysis.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour) to ensure data accuracy. b. Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and define the quadrants for analysis. c. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. d. Analyze the data to quantify the percentage of cells in each of the four quadrants:
- Lower-Left (Annexin V- / PI-): Viable cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells
Disclaimer: This protocol is intended as a guideline. Optimal conditions such as cell seeding density, drug concentration, and incubation time may vary depending on the cell line and experimental setup and should be determined by the individual researcher.
References
- 1. pd0325901.com [pd0325901.com]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of (R)-PD 0325901CL in DMSO at -20°C
Topic: Long-term Storage and Stability of (R)-PD 0325901 in DMSO at -20°C
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making PD 0325901 a valuable tool in cancer research and drug development.[1][2] Proper handling and storage of PD 0325901 solutions are critical to ensure experimental reproducibility and the integrity of research findings. This document provides detailed application notes and protocols for the long-term storage and stability assessment of (R)-PD 0325901 dissolved in dimethyl sulfoxide (B87167) (DMSO) at -20°C.
Chemical Properties of (R)-PD 0325901
A clear understanding of the physicochemical properties of (R)-PD 0325901 is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide | [2] |
| Synonyms | PD0325901, PD-0325901, Mirdametinib | [1][2][3] |
| CAS Number | 391210-10-9 | [1][2] |
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | [1][2] |
| Molecular Weight | 482.19 g/mol | [4] |
| Solubility in DMSO | ≥24.1 mg/mL (>10 mM) | [1][2] |
Long-Term Storage and Stability in DMSO at -20°C
While specific, long-term quantitative stability data for (R)-PD 0325901 in DMSO at -20°C is not extensively published in peer-reviewed literature, general guidelines from suppliers and best practices for small molecule inhibitors provide a strong framework for storage.
General Recommendations:
-
Storage Temperature: Store stock solutions of (R)-PD 0325901 in DMSO at -20°C for short- to mid-term storage and at -80°C for long-term storage.[5][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6]
-
Moisture: DMSO is hygroscopic and can absorb moisture from the air, which may promote the degradation of dissolved compounds.[7][8] Use anhydrous, high-purity DMSO and keep vials tightly sealed.
Summary of Supplier Stability Guidelines for Small Molecules in DMSO:
| Supplier Guideline | Storage at -20°C | Storage at -80°C | Key Recommendations |
| General Recommendation | Stock solutions can be stored for "several months".[1] | Not specified, but generally preferred for longer-term storage. | Warm at 37°C and/or sonicate to aid dissolution.[1] |
| Typical Compound Guidelines | Stable for approximately 1 month. Re-testing is advised for longer periods.[5] | Stable for up to 6 months.[5] | Avoid repeated freeze-thaw cycles.[5] |
| General Inhibitor Handling | Stable for 1 month. | Stable for 1 year. | Aliquot stock solutions.[7] |
Signaling Pathway of (R)-PD 0325901
(R)-PD 0325901 targets the MEK1/2 kinases in the MAPK/ERK signaling cascade. This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.
Caption: Inhibition of the MAPK/ERK signaling pathway by (R)-PD 0325901.
Experimental Protocols
To ensure the continued efficacy of (R)-PD 0325901 in long-term studies, it is advisable to perform periodic quality control checks. Below are protocols for preparing the stock solution and assessing its stability.
Protocol 1: Preparation of (R)-PD 0325901 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (R)-PD 0325901 in DMSO.
Materials:
-
(R)-PD 0325901 powder (MW: 482.19 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of (R)-PD 0325901 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of (R)-PD 0325901 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution with 4.82 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes or place it in a sonicator bath for a few minutes to aid dissolution.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.
Protocol 2: Stability Assessment of (R)-PD 0325901 in DMSO using RP-HPLC
This protocol outlines a general method for assessing the stability of (R)-PD 0325901 in DMSO over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method can detect degradation products and quantify the remaining active compound.
Workflow Diagram:
Caption: Workflow for assessing the stability of (R)-PD 0325901 in DMSO.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v)[9]
-
(R)-PD 0325901 stock solution in DMSO (stored at -20°C)
-
Reference standard of (R)-PD 0325901
Procedure:
-
Initial Analysis (T=0):
-
Thaw a fresh aliquot of the (R)-PD 0325901 stock solution.
-
Prepare a working solution by diluting the stock solution in the mobile phase.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the parent compound. This will serve as the baseline.
-
-
Long-Term Storage:
-
Store the remaining aliquots at -20°C in the dark.
-
-
Analysis at Subsequent Time Points (e.g., 1, 3, 6 months):
-
At each designated time point, remove one aliquot from storage and thaw it at room temperature.
-
Prepare a working solution and analyze it by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of (R)-PD 0325901 at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Calculate the purity of the compound at each time point as: (Peak Area of PD 0325901 / Total Peak Area of all peaks) x 100%.
-
Acceptance Criteria:
A common acceptance criterion for stability is that the compound should retain at least 90% of its initial concentration, with no significant formation of degradation products.
Conclusion
For optimal results, (R)-PD 0325901 stock solutions in DMSO should be stored in single-use aliquots at -20°C for up to one month or at -80°C for longer-term storage. While these general guidelines are useful, performing a stability study using a method such as RP-HPLC is recommended for long-term experiments to ensure the integrity and concentration of the compound. Adherence to these storage and handling protocols will contribute to the accuracy and reproducibility of experimental data.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-((2R)-2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | C16H14F3IN2O4 | CID 9826528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. impactfactor.org [impactfactor.org]
Designing Combinatorial Drug Studies with (R)-PD 0325901: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing combinatorial drug studies involving (R)-PD 0325901, a potent and selective inhibitor of MEK1/2. The protocols outlined below are intended to facilitate the exploration of synergistic anti-cancer effects when combining (R)-PD 0325901 with other therapeutic agents.
Introduction to (R)-PD 0325901
(R)-PD 0325901 is a second-generation, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[3][4] By inhibiting MEK, PD 0325901 blocks the phosphorylation and activation of ERK1/2, which in turn can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][4][5] While showing promise as a monotherapy in certain contexts, combinatorial strategies are often employed to enhance efficacy and overcome resistance mechanisms.[3][6]
Key Combinatorial Strategies
Preclinical and clinical studies have explored combining PD 0325901 with various targeted agents. The rationale for these combinations often involves targeting parallel or feedback signaling pathways that can mediate resistance to MEK inhibition.
Table 1: Overview of Investigated Combinations with (R)-PD 0325901
| Combination Partner | Target | Cancer Type(s) | Rationale | Key Findings |
| Saracatinib | SRC inhibitor | Non-Small Cell Lung Cancer (NSCLC) | Co-inhibition of MAPK and SRC pathways. | Synergistic inhibition of cell growth and induction of mesenchymal-epithelial transition.[7] |
| Gemcitabine | Nucleoside analog | Cervical Cancer | Combination of a targeted therapy with a standard chemotherapeutic agent. | Synergistic growth inhibition in cervical cancer cell lines.[8] |
| PI3K/mTOR inhibitors (e.g., Temsirolimus) | PI3K/AKT/mTOR pathway | Acute Myeloid Leukemia (AML), Melanoma | Targeting a key parallel survival pathway.[6] | Synergistic growth inhibition; overcomes resistance to MEK inhibition.[6][9] |
| BRAF inhibitors (e.g., Dabrafenib) | BRAF kinase | Melanoma | Vertical pathway inhibition to prevent MAPK-driven resistance.[3] | Increased tumor response rates and duration compared to monotherapy.[3][10] |
| c-MET inhibitors (e.g., Crizotinib) | c-MET receptor | Advanced Solid Tumors | Overcoming resistance mediated by upstream receptor activation. | Combination was tolerable and showed signs of pharmacological activity. |
| pan-HER inhibitors (e.g., Dacomitinib) | HER family receptors | KRAS-mutant cancers | Blocking feedback activation of HER receptors. | Showed preliminary antitumor activity but with significant toxicity.[11] |
Signaling Pathway and Experimental Workflow
To effectively design and interpret combinatorial studies with (R)-PD 0325901, it is crucial to understand the underlying signaling pathways and the general experimental workflow.
Figure 1: Simplified MAPK/ERK signaling pathway indicating the inhibitory action of (R)-PD 0325901 on MEK1/2.
Figure 2: General experimental workflow for a combinatorial drug study involving (R)-PD 0325901.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the synergy of their combination.
1. Materials:
-
Selected cancer cell lines (e.g., A549 for NSCLC, A375 for melanoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(R)-PD 0325901 (dissolved in DMSO to a 10 mM stock)[5]
-
Combination partner drug (dissolved in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
-
Synergy analysis software (e.g., CompuSyn, CalcuSyn)
2. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of (R)-PD 0325901 and the combination partner drug.
-
Add drugs to the appropriate wells, ensuring a final DMSO concentration of <0.1%.
-
Incubate for 72 hours (or a predetermined appropriate time).[7]
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. response).
-
-
Combination Assay (Fixed Ratio Method):
-
Based on the individual IC50 values, select a fixed molar ratio for the two drugs (e.g., 1:1, 4:1, 0.25:1).[7]
-
Prepare serial dilutions of the drug combination at the fixed ratio.
-
Treat cells as described for single agents.
-
Include controls for each drug alone at the concentrations used in the combination.
-
Measure cell viability after 72 hours.
-
-
Data Analysis:
Table 2: Example Data from a Combination Viability Assay
| Cell Line | Drug | IC50 (nM) | Combination Ratio (PD:Partner) | Combination IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| NSCLC-A | PD 0325901 | 150 | - | - | - | - |
| NSCLC-A | Saracatinib | 600 | - | - | - | - |
| NSCLC-A | Combination | - | 0.25:1 | 45 | 0.45[7] | Strong Synergy |
| Melanoma-B | PD 0325901 | 25 | - | - | - | - |
| Melanoma-B | PI3K Inhibitor | 80 | - | - | - | - |
| Melanoma-B | Combination | - | 1:2 | 12 | 0.68 | Synergy |
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of ERK1/2.
1. Materials:
-
6-well cell culture plates
-
(R)-PD 0325901 and combination partner drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with vehicle, (R)-PD 0325901, the combination partner, or the combination at specified concentrations (e.g., IC50) for a short duration (e.g., 1-24 hours).[5]
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., Actin) to ensure equal protein loading.
Expected Outcome: Treatment with (R)-PD 0325901, alone and in combination, should show a marked decrease in the levels of phosphorylated ERK compared to the vehicle control and potentially the single-agent partner.[2][5]
Protocol 3: In Vivo Xenograft Study
This protocol provides a framework for evaluating the efficacy of a drug combination in a preclinical animal model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
(R)-PD 0325901 and combination partner formulated for oral gavage or other appropriate administration route.
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scales
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Treatment and Monitoring:
-
Administer treatments according to the planned schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-ERK).
-
Table 3: Example Data from an In Vivo Xenograft Study
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1250 | - | +2.5 |
| PD 0325901 (25 mg/kg) | 680 | 45.6 | -1.8 |
| Partner Drug X (10 mg/kg) | 850 | 32.0 | -0.5 |
| Combination | 250 | 80.0 | -3.5 |
The successful design of combinatorial studies with (R)-PD 0325901 hinges on a strong biological rationale, rigorous in vitro screening to identify synergistic interactions, and confirmation of efficacy and tolerability in well-designed in vivo models. The protocols and data presented here provide a foundational framework for researchers to explore novel and effective cancer therapies centered around MEK inhibition.
References
- 1. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 study of the pan-HER inhibitor dacomitinib plus the MEK1/2 inhibitor PD-0325901 in patients with KRAS-mutation-positive colorectal, non-small-cell lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (R)-PD 0325901CL precipitation in cell culture media.
Welcome to the technical support center for (R)-PD 0325901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of (R)-PD 0325901 in cell culture experiments, with a specific focus on troubleshooting and preventing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is (R)-PD 0325901 and what is its mechanism of action?
(R)-PD 0325901 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[][2][3][4][5][6] By inhibiting MEK, (R)-PD 0325901 prevents the phosphorylation and activation of ERK1/2, which in turn inhibits downstream signaling events that promote cell proliferation, survival, and differentiation.[2][3][4] This makes it a valuable tool for studying the MAPK/ERK pathway and for cancer research.[4][5]
Q2: What is the recommended solvent and storage condition for (R)-PD 0325901 stock solutions?
(R)-PD 0325901 is soluble in DMSO and ethanol.[7][8] For cell culture applications, DMSO is the most commonly used solvent.[6][7][8] Stock solutions should be prepared at a high concentration (e.g., 10-50 mM) in DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to two years.[7][9]
Q3: I observed precipitation after diluting my (R)-PD 0325901 stock solution in cell culture media. What could be the cause?
Precipitation of (R)-PD 0325901 upon dilution in aqueous-based cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: (R)-PD 0325901 is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The final concentration of the inhibitor in the media may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of the DMSO stock solution into the aqueous media can cause the compound to crash out of solution.
-
Media Components: Certain components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[10][11]
-
pH of the Media: The pH of the cell culture media can influence the charge state and solubility of the compound.[9]
-
Temperature: Changes in temperature during preparation and incubation can affect solubility.
Troubleshooting Guide for (R)-PD 0325901 Precipitation
This guide provides a systematic approach to identify and resolve precipitation issues with (R)-PD 0325901 in your cell culture experiments.
Visualizing the Problem: A Troubleshooting Flowchart
Caption: A flowchart for troubleshooting precipitation of (R)-PD 0325901.
Question & Answer Troubleshooting
Question: My (R)-PD 0325901 stock solution appears to have precipitated. What should I do?
-
Possible Cause: The compound may have come out of solution during storage at low temperatures.
-
Suggested Solution: Gently warm the stock solution vial in a 37°C water bath for 5-10 minutes and vortex to redissolve the compound.[7][8] If the precipitate does not dissolve, the stock solution may have degraded or the solvent may have evaporated, increasing the concentration. In this case, it is recommended to prepare a fresh stock solution.
Question: I observe immediate precipitation when I add the (R)-PD 0325901 stock solution to my cell culture media. How can I prevent this?
-
Possible Cause: This is likely due to "solvent shock," where the hydrophobic compound rapidly precipitates when transferred from a high-concentration organic solvent (DMSO) to an aqueous environment. The final concentration in the media might also be too high.
-
Suggested Solutions:
-
Perform a Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media or a serum-containing solution. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warm the Media: Adding the inhibitor to media that is at 37°C can sometimes improve solubility compared to adding it to cold media.
-
Increase the Rate of Mixing: When adding the stock solution to the media, gently vortex or swirl the media to ensure rapid and uniform distribution of the inhibitor.
-
Lower the Final Concentration: If possible, test a lower final concentration of (R)-PD 0325901. The IC50 for MEK inhibition is in the low nanomolar range, so high concentrations may not be necessary.[6]
-
Question: The media containing (R)-PD 0325901 is clear initially but becomes cloudy after some time in the incubator. What is happening?
-
Possible Cause: The compound may be slowly precipitating out of solution over time at 37°C. Interactions with media components or changes in pH could also contribute to this delayed precipitation.
-
Suggested Solutions:
-
Reduce Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes lead to compound precipitation. Try reducing the serum percentage in your media or using a serum-free formulation if your cell line permits.
-
Test Different Media Formulations: Some basal media have higher concentrations of certain salts or amino acids that could interact with the inhibitor.[12][13] If possible, test the solubility of (R)-PD 0325901 in a different type of basal media.
-
Prepare Fresh Media with Inhibitor: For long-term experiments, consider replacing the media with freshly prepared inhibitor-containing media at regular intervals to minimize the impact of any potential precipitation over time.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 482.19 g/mol | [6][7] |
| Solubility in DMSO | ≥ 25 mM | [6] |
| Solubility in Ethanol | 20 mg/mL | [7] |
| Recommended Stock Conc. | 10-50 mM in DMSO | [7][14] |
| Stock Solution Storage | -20°C, protected from light | [7] |
Experimental Protocols
Protocol 1: Preparation of (R)-PD 0325901 Stock Solution
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of (R)-PD 0325901 powder needed.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of (R)-PD 0325901.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[7][8] Visually inspect the solution to ensure there are no solid particles.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Treating Cells with (R)-PD 0325901
-
Thaw the stock solution: Thaw a single aliquot of the (R)-PD 0325901 stock solution at room temperature or in a 37°C water bath.
-
Pre-warm the cell culture media: Warm the required volume of complete cell culture media to 37°C.
-
Prepare the working solution (Two-step dilution method):
-
Perform an intermediate dilution by adding the required volume of the stock solution to a small volume of pre-warmed complete media (e.g., 1 mL). Mix gently by pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration.
-
-
Mix thoroughly: Gently swirl the media to ensure the inhibitor is evenly distributed.
-
Treat the cells: Remove the old media from your cell culture plates and replace it with the freshly prepared media containing (R)-PD 0325901.
-
Incubate: Return the cells to the incubator and proceed with your experimental timeline.
Visualizations
MEK/ERK Signaling Pathway
Caption: Inhibition of the MEK/ERK pathway by (R)-PD 0325901.
Experimental Workflow for Cell Treatment
Caption: A recommended workflow for preparing and using (R)-PD 0325901.
References
- 2. grokipedia.com [grokipedia.com]
- 3. news-medical.net [news-medical.net]
- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. PD0325901 – Reagents Direct [reagentsdirect.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 14. merckmillipore.com [merckmillipore.com]
How to avoid (R)-PD 0325901CL degradation in experimental setups
Welcome to the technical support center for (R)-PD 0325901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of (R)-PD 0325901 in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized (R)-PD 0325901?
A1: Lyophilized (R)-PD 0325901 powder should be stored at -20°C in a dry, dark environment.[1][2] When stored correctly, the compound is stable for over two years.[1]
Q2: How should I prepare and store stock solutions of (R)-PD 0325901?
A2: (R)-PD 0325901 is soluble in DMSO and ethanol (B145695).[3][4] For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.03 mL of DMSO.[2] To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can reduce the compound's potency.[1][2] These aliquots should be stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months).[1][2]
Q3: Is (R)-PD 0325901 sensitive to light?
A3: Yes, (R)-PD 0325901 is light-sensitive.[1] Both the lyophilized powder and solutions should be stored in dark containers or protected from light to prevent photodegradation.[1] The aromatic iodide moiety in its structure can be susceptible to photodegradation.
Q4: What solvents are compatible with (R)-PD 0325901?
A4: (R)-PD 0325901 is soluble in DMSO and ethanol but is not soluble in water.[1][3] Care should be taken when diluting stock solutions into aqueous buffers or cell culture media to avoid precipitation. It is recommended to have the final DMSO concentration in your experimental setup below 0.5%.
Q5: At what pH is (R)-PD 0325901 stable?
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of (R)-PD 0325901.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that both the lyophilized powder and stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from light. |
| Repeated Freeze-Thaw Cycles | Discard stock solutions that have been subjected to multiple freeze-thaw cycles and prepare fresh aliquots from a new vial of lyophilized powder. |
| Precipitation in Aqueous Media | When diluting the DMSO stock solution into your experimental buffer or media, ensure thorough mixing and visually inspect for any signs of precipitation. Consider vortexing or brief sonication to aid dissolution. The final DMSO concentration should be kept low (ideally <0.1%). |
| Extended Incubation Times | For long-term experiments, consider replenishing the (R)-PD 0325901-containing media periodically to account for any potential degradation over time in culture conditions. |
Issue 2: Precipitate formation when preparing working solutions.
(R)-PD 0325901 has poor aqueous solubility.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Attempt to lower the final concentration of (R)-PD 0325901 in your aqueous solution. |
| Insufficient DMSO | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5%). |
| Low Temperature of Aqueous Medium | Warm the aqueous buffer or cell culture medium to 37°C before adding the (R)-PD 0325901 stock solution to aid in dissolution.[7] |
Data Presentation
Table 1: Recommended Storage Conditions for (R)-PD 0325901
| Form | Storage Temperature | Duration | Protection |
| Lyophilized Powder | -20°C | >2 years[1] | Dry, Dark[1] |
| Stock Solution in DMSO | -20°C | Up to 3 months[2] | Aliquoted, Dark[1] |
| Stock Solution in DMSO | -80°C | Up to 12 months[1] | Aliquoted, Dark[1] |
Table 2: Solubility of (R)-PD 0325901
| Solvent | Solubility |
| DMSO | ≥24.1 mg/mL[7] |
| Ethanol | ≥55.4 mg/mL[7] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Western Blot for Assessing MEK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation by (R)-PD 0325901.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of (R)-PD 0325901 or vehicle control (DMSO). A typical concentration range to test is 1-100 nM.
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe a separate blot or strip and re-probe the same blot with an antibody against total ERK1/2.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: In Vivo Xenograft Study
This protocol provides a general framework for an in vivo xenograft study to evaluate the efficacy of (R)-PD 0325901.
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
(R)-PD 0325901 can be formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in water.
-
Administer (R)-PD 0325901 or vehicle control to the respective groups daily by oral gavage. A typical dose range is 5-25 mg/kg.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
At the endpoint, euthanize the animals and collect tumors for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of (R)-PD 0325901.
Caption: General experimental workflow for using (R)-PD 0325901 in vitro and in vivo.
Caption: Troubleshooting logic for inconsistent results due to potential (R)-PD 0325901 degradation.
References
- 1. geocities.ws [geocities.ws]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bosterbio.com [bosterbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Optimizing (R)-PD 0325901CL concentration to minimize off-target effects
Welcome to the technical support center for (R)-PD 0325901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of (R)-PD 0325901 while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R)-PD 0325901?
A1: (R)-PD 0325901 is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] By binding to MEK1/2, it prevents the phosphorylation and activation of the downstream effector kinases ERK1 and ERK2, thereby inhibiting cell proliferation, differentiation, and survival in cancer cells with a hyperactivated MAPK pathway.[1][2]
Q2: What is the recommended concentration range for (R)-PD 0325901 in cell culture experiments?
A2: The optimal concentration of (R)-PD 0325901 is cell-line dependent and should be determined empirically. However, published data indicates that it is effective in the low nanomolar to low micromolar range for inhibiting ERK1/2 phosphorylation and cell growth in sensitive cell lines.[1][3][4] For example, the IC50 for MEK activity in mouse colon 26 cells is 0.33 nM.[2] It is recommended to perform a dose-response experiment to determine the minimal effective concentration that achieves the desired level of MEK inhibition without inducing off-target effects.
Q3: What are the known off-target effects of (R)-PD 0325901?
A3: While (R)-PD 0325901 is highly selective for MEK1/2, potential off-target effects have been observed, particularly at higher concentrations. Some MEK inhibitors have been shown to affect calcium signaling independently of MEK inhibition.[5] In vivo studies with PD 0325901 have indicated potential for central nervous system (CNS) toxicities and effects related to fluid retention.[6] It is crucial to use the lowest effective concentration to minimize these risks.
Q4: How can I assess the on-target activity of (R)-PD 0325901 in my experiments?
A4: The most common method to confirm on-target activity is to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2, via Western blotting. A dose-dependent decrease in p-ERK1/2 levels upon treatment with (R)-PD 0325901 indicates successful target engagement.
Q5: What should I do if I suspect off-target effects in my experiment?
A5: If you suspect off-target effects, it is recommended to:
-
Perform a dose-response analysis: Determine if the observed phenotype is occurring at concentrations significantly higher than what is required for MEK1/2 inhibition.
-
Include a rescue experiment: If possible, express a constitutively active form of ERK1/2 to see if it reverses the observed phenotype.
-
Use a structurally different MEK inhibitor: Compare the effects of (R)-PD 0325901 with another selective MEK inhibitor to see if the phenotype is consistent.
-
Perform a kinome scan: To comprehensively assess the selectivity of the compound at the concentration you are using.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High cell toxicity at low nanomolar concentrations | 1. Cell line is highly sensitive to MEK inhibition. 2. Off-target cytotoxicity. 3. Compound precipitation. | 1. Perform a detailed dose-response curve (e.g., 0.1 nM - 1 µM) to determine the precise IC50 for your cell line. 2. Confirm on-target effect by measuring p-ERK levels at the toxic concentrations. If p-ERK is completely abolished at non-toxic concentrations, the toxicity at higher concentrations might be off-target. 3. Ensure the final DMSO concentration is below 0.1% and that the compound is fully dissolved in your final working solution. |
| Variability in p-ERK inhibition between experiments | 1. Inconsistent cell density or growth phase. 2. Degradation of the compound. 3. Inconsistent incubation times. | 1. Ensure cells are seeded at the same density and are in the logarithmic growth phase for all experiments. 2. Prepare fresh aliquots of the inhibitor from a frozen stock for each experiment to avoid repeated freeze-thaw cycles. 3. Standardize the incubation time with the inhibitor across all experiments. |
| No effect on p-ERK levels | 1. Inactive compound. 2. Low cell permeability in the specific cell line. 3. Rapid drug efflux. | 1. Test the compound on a known sensitive cell line as a positive control. 2. Increase the incubation time or concentration to assess if permeability is a limiting factor. 3. Consider using an efflux pump inhibitor as a control experiment to test this possibility. |
| Unexpected phenotype not consistent with MEK inhibition | 1. Off-target effects at the concentration used. 2. Activation of compensatory signaling pathways. | 1. Perform a dose-de-escalation study to find the minimal concentration that inhibits p-ERK without causing the unexpected phenotype. 2. Profile the activity of other signaling pathways (e.g., PI3K/Akt) using Western blotting to check for compensatory activation. 3. Conduct a kinome scan to identify potential off-target kinases. |
Data Presentation
Table 1: Kinase Selectivity of (R)-PD 0325901
The following table summarizes the KINOMEscan™ data for (R)-PD 0325901 at a concentration of 10 µM. The results are presented as the percentage of the kinase bound by the compound compared to a DMSO control. Lower percentages indicate stronger binding.
| Kinase | Percent of Control (%) |
| MEK1 | < 1 |
| MEK2 | < 1 |
| AAK1 | 85 |
| ABL1 | 92 |
| ACVR1 | 98 |
| ... (and so on for a representative selection of kinases) | ... |
| ZAP70 | 95 |
Note: This is a representative summary. For a comprehensive list of all kinases tested, refer to the original data source.[7][8] This data demonstrates the high selectivity of (R)-PD 0325901 for MEK1 and MEK2.
Table 2: In Vivo Dose and Effect of PD 0325901 in Rats
| Dose (mg/kg) | Route | Tissue | pMAPK Inhibition (Day 2) | Observed Toxicities |
| 10 | PO/IV | Liver | 57-95% | - |
| 10 | PO/IV | Lung | 86-99% | - |
| 30 | PO/IV | Liver | 57-95% | - |
| 30 | PO/IV | Lung | 86-99% | - |
| 100 | PO/IV | Liver | 57-95% | Clinical signs of toxicity |
| 100 | PO/IV | Lung | 86-99% | Clinical signs of toxicity |
Data adapted from a study in male Sprague-Dawley rats.[9]
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To determine the on-target activity of (R)-PD 0325901 by measuring the levels of phosphorylated ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with a range of (R)-PD 0325901 concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of (R)-PD 0325901 against a broad panel of kinases.
Methodology:
-
Compound Submission:
-
Submit (R)-PD 0325901 to a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology).
-
-
Assay Principle (Competition Binding Assay):
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
The assay measures the ability of the inhibitor to compete with a labeled ligand for binding to each kinase.
-
-
Data Analysis:
-
Results are typically provided as the percentage of inhibition or the percentage of the kinase remaining bound to the labeled ligand.
-
Data can be visualized as a dendrogram or a heatmap to provide a comprehensive overview of the inhibitor's selectivity.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of (R)-PD 0325901 to MEK1/2 in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with (R)-PD 0325901 at the desired concentration and a vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble MEK1/2 in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for MEK1/2 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of (R)-PD 0325901 indicates target engagement and stabilization.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of (R)-PD 0325901.
Caption: Experimental workflow for Western blot analysis of p-ERK1/2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PD 0325901 | MEK | Tocris Bioscience [tocris.com]
- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of PD-0325901, an oral MEK inhibitor, in previously treated patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. Pharmacodynamic and toxicokinetic evaluation of the novel MEK inhibitor, PD0325901, in the rat following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of (R)-PD 0325901CL in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-PD 0325901CL in animal studies. The information is designed to help anticipate, manage, and mitigate potential side effects, ensuring the integrity of research and the welfare of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). It functions by blocking the phosphorylation and activation of ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and other diseases, making this compound a subject of interest for therapeutic development.
Q2: What are the most commonly reported side effects of this compound in animal studies?
A2: Based on preclinical data, the most significant side effects associated with this compound administration in animal models include ocular toxicity, neurological toxicity, and edema.[1][2] The severity of these effects is often dose-dependent.
Q3: At what doses are toxicities with this compound typically observed in animal models?
A3: Toxicities are dose-dependent and can vary by animal model. In rats, clinical signs of toxicity have been observed at doses of 100 mg/kg administered orally or intravenously.[3] In rabbit models of ocular toxicity, intravitreal injections of 0.5 mg and 1 mg have produced adverse events.[1] For efficacy studies in mice, doses as low as 0.5 mg/kg/day have been used to minimize toxicity while still observing therapeutic effects.[4]
Q4: Are the side effects of this compound reversible?
A4: The reversibility of side effects can depend on the severity and duration of the treatment. Some toxicities, such as mild visual disturbances reported in clinical trials with MEK inhibitors, have been shown to be reversible upon dose reduction or discontinuation.[5] However, severe toxicities like retinal detachment may lead to permanent damage. Early detection and management are crucial.
Troubleshooting Guides
Ocular Toxicity
Ocular toxicity is a significant concern with this compound. Manifestations can include retinal vein occlusion (RVO), retinal detachment, and retinal degeneration.[6] Rabbits have been identified as a sensitive species for modeling these effects.[1][6]
Table 1: Troubleshooting Ocular Toxicity
| Observed Sign | Potential Cause | Recommended Action | Animal Model |
| Retinal vascular leakage, hemorrhage | Drug-induced RVO | - Immediately perform ophthalmic examination and retinal angiography.- Consider dose reduction or temporary discontinuation of treatment.- Euthanize for histopathological analysis of the retina if endpoint is reached. | Rabbit |
| Retinal detachment, retinal degeneration | Progression of RVO or direct drug toxicity | - Monitor closely with regular ophthalmic exams.- Consider termination of the experiment for the affected animal to prevent further distress.- Collect eyes for histopathology. | Rabbit, Rat |
| Blurred vision, changes in visual acuity (inferred from behavioral tests) | MEK inhibitor-associated retinopathy | - Perform detailed ophthalmologic evaluation, including fundoscopy and electroretinography (ERG).- Reduce the dose and monitor for resolution. | All models |
Neurological Toxicity
Neurological side effects were a dose-limiting toxicity in human clinical trials of this compound.[2] Animal studies should include careful monitoring for neurological signs.
Table 2: Troubleshooting Neurological Toxicity
| Observed Sign | Potential Cause | Recommended Action | Animal Model |
| Ataxia, tremors, altered gait, lethargy | Central nervous system toxicity | - Conduct a battery of behavioral tests (e.g., open field, rotarod).- Reduce the dose and observe for improvement.- If signs are severe, consider humane euthanasia and collect brain tissue for histopathological analysis. | Mouse, Rat |
| Seizures | Severe neurotoxicity | - Immediately consult with a veterinarian.- Consider anticonvulsant therapy if aligned with study goals.- Likely requires termination of the experiment for the affected animal. | Mouse, Rat |
| Hallucinations (inferred from abnormal behaviors) | Central nervous system effects | - Carefully document all abnormal behaviors.- Correlate with plasma and brain concentrations of the drug.- Dose reduction is recommended. | All models |
Edema
Edema has been observed as an adverse event in both preclinical and clinical studies of MEK inhibitors, including this compound.[2][7]
Table 3: Troubleshooting Edema
| Observed Sign | Potential Cause | Recommended Action | Animal Model |
| Peripheral edema (e.g., swollen paws) | Fluid retention due to drug effect on ion transport | - Measure paw volume using a plethysmometer.- Monitor for signs of distress or impaired mobility.- Consider dose reduction.- Evaluate kidney function through blood and urine analysis. | Mouse, Rat |
| Generalized edema | Systemic fluid imbalance | - Monitor body weight and overall clinical condition closely.- Assess for potential cardiac or renal toxicity.- Consult with a veterinarian for potential diuretic treatment if appropriate for the study design. | All models |
Experimental Protocols
Protocol 1: Monitoring Ocular Toxicity in Rabbits
-
Baseline Examination: Before initiating treatment, perform a comprehensive ophthalmic examination on all animals. This should include:
-
Slit-lamp biomicroscopy to assess the anterior segment.
-
Indirect ophthalmoscopy with a 28-D or similar lens to visualize the retina and optic nerve.[8] Mydriasis can be achieved with tropicamide, though its effectiveness may vary in pigmented rabbits.[8]
-
Fundus photography to document the baseline appearance of the retina.
-
Electroretinography (ERG) to assess retinal function.[6]
-
-
Treatment Administration: Administer this compound as per the study design (e.g., systemic administration or intravitreal injection).
-
Post-Treatment Monitoring:
-
Conduct daily clinical observations for any overt signs of ocular abnormalities (e.g., redness, discharge, squinting).
-
Perform detailed ophthalmic examinations at regular intervals (e.g., weekly or bi-weekly).
-
If any abnormalities are detected, increase the frequency of monitoring.
-
At the study endpoint, or if severe toxicity is observed, euthanize the animals and collect the eyes.
-
-
Histopathological Analysis:
-
Fix the enucleated eyes in an appropriate fixative (e.g., 10% formalin or Davidson's solution).
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the retinal layers for signs of degeneration, inflammation, vascular changes, and detachment.
-
Protocol 2: Assessment of Neurological Toxicity in Rodents
-
Baseline Assessment: Prior to treatment, acclimatize the animals to the testing environment and perform baseline behavioral assessments:
-
Open Field Test: To assess locomotor activity, anxiety-like behavior, and exploration.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Functional Observational Battery (FOB): A series of standardized observations to detect gross functional deficits.
-
-
Treatment Administration: Administer this compound according to the study protocol.
-
Post-Treatment Monitoring:
-
Perform daily clinical observations for signs of neurotoxicity (see Table 2).
-
Repeat the behavioral assessments at specified time points during the study.
-
Monitor body weight and food/water intake, as changes can be indirect indicators of neurotoxicity.
-
-
Neurochemical and Histopathological Analysis:
-
At the end of the study, collect blood for pharmacokinetic analysis.
-
Euthanize the animals and perfuse with saline followed by a fixative.
-
Harvest the brain and spinal cord.
-
One hemisphere of the brain can be used for neurochemical analysis (e.g., measuring neurotransmitter levels), while the other is processed for histopathology (e.g., H&E staining, immunohistochemistry for markers of neuronal damage or glial activation).
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Experimental workflow for monitoring ocular toxicity.
Caption: Workflow for assessing neurological toxicity in rodents.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug-induced retinal toxicity in albino rabbits: the effects of imipenem and aztreonam. | Semantic Scholar [semanticscholar.org]
- 4. explorationpub.com [explorationpub.com]
- 5. vetlexicon.com [vetlexicon.com]
- 6. Drug-induced retinal toxicity in albino rabbits: the effects of imipenem and aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medirabbit.com [medirabbit.com]
Cell line resistance to (R)-PD 0325901CL and how to address it
Welcome to the technical support center for the MEK1/2 inhibitor (R)-PD 0325901. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is (R)-PD 0325901 and how does it work?
(R)-PD 0325901 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the RAS-RAF-MEK-ERK signaling pathway.[1][2] In many cancer types, particularly those with activating mutations in BRAF or RAS, this pathway is constitutively active, driving cell proliferation and survival.[3][4] (R)-PD 0325901 binds to an allosteric pocket on the MEK enzyme, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[5][6] This inhibition leads to decreased ERK1/2 activity, resulting in cell cycle arrest (typically at G1 phase), induction of apoptosis, and suppression of tumor growth.[7][8][9]
Q2: What are the initial signs of developing resistance in my cell line?
The primary indicator of resistance is a decreased sensitivity to (R)-PD 0325901. This manifests as:
-
Increased IC50/GI50 Value: The concentration of the drug required to inhibit cell growth by 50% will significantly increase (e.g., >3-10 fold) compared to the parental, sensitive cell line.[10][11]
-
Reduced Apoptosis or Cell Cycle Arrest: At concentrations that were previously effective, the inhibitor no longer induces the expected levels of apoptosis or G1 cell cycle arrest.[7]
-
Restored Proliferation: Cells begin to proliferate at drug concentrations that previously halted their growth.
-
Biochemical Rebound: Western blot analysis may show a recovery of phosphorylated ERK (p-ERK) levels despite the presence of the inhibitor, indicating the pathway has been reactivated.[12][13]
Q3: What are the most common molecular mechanisms of acquired resistance to MEK inhibitors like (R)-PD 0325901?
Acquired resistance to MEK inhibitors typically falls into two main categories:
-
Reactivation of the MAPK Pathway: The cancer cells find a way to switch the ERK signaling cascade back on, despite the presence of the MEK inhibitor. Common mechanisms include:
-
BRAF Amplification: In cells with a BRAF V600E mutation, amplification of the mutant BRAF gene can lead to such high levels of MEK phosphorylation that the inhibitor is overwhelmed.[12][13]
-
Acquired Mutations in MEK (MAP2K1/2): Mutations in the allosteric binding pocket of MEK1 or MEK2 can prevent the drug from binding effectively, rendering it useless.[14][15]
-
Upstream Mutations: Acquired mutations in genes upstream of MEK, such as NRAS, can also reactivate the pathway.[16]
-
-
Activation of Bypass Survival Pathways: The cells activate alternative signaling routes to circumvent their dependency on the MEK/ERK pathway for survival and proliferation. The most prominent bypass mechanism is the activation of the PI3K/AKT/mTOR pathway .[10][17][18] This can occur through:
-
Acquired activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K).[10][17]
-
Loss-of-function mutations or silencing of the PTEN tumor suppressor, a negative regulator of the PI3K pathway.[10][17][18]
-
Upregulation of receptor tyrosine kinases (RTKs) that signal through the PI3K/AKT pathway.[15]
-
Troubleshooting Guide: My Cells Are Resistant
This guide provides a step-by-step workflow to diagnose and address resistance to (R)-PD 0325901 in your cell line.
Q4: How do I definitively confirm that my cell line has developed resistance?
Confirmation requires quantitative comparison with the parental (sensitive) cell line.
-
Establish a Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo) on both the parental and the suspected resistant cell lines. Use a range of (R)-PD 0325901 concentrations.
-
Calculate IC50 Values: Determine the IC50 (or GI50) for both cell lines from the dose-response curves. A resistant line is generally considered confirmed if its IC50 value is significantly higher (often a >3-fold to >10-fold increase) than the parental line.[10][11]
-
Validate with a Secondary Assay: Confirm the viability results with a different method, such as a colony formation assay, to ensure the observed effect is robust.
Q5: My cells are resistant, but p-ERK levels are still suppressed by the inhibitor. What does this mean?
This is a classic sign of resistance mediated by the activation of a bypass pathway . The MEK inhibitor is still effectively blocking the MAPK pathway (as shown by low p-ERK), but the cells have become dependent on another signaling cascade for survival and proliferation. The most common culprit is the PI3K/AKT pathway.[10][17][19]
Next Steps:
-
Probe for PI3K/AKT Activation: Perform a Western blot on lysates from both parental and resistant cells (treated and untreated). Probe for key markers of PI3K pathway activation, such as phosphorylated AKT (p-AKT at Ser473 and Thr308) and phosphorylated S6 ribosomal protein (p-S6). An increase in these markers in the resistant line suggests this pathway is the bypass mechanism.[20][21]
-
Sequence Key Genes: Consider sequencing PIK3CA and PTEN in the resistant cell line to identify potential activating or loss-of-function mutations, respectively.[10][17]
Q6: My resistant cells show high levels of p-ERK even when treated with (R)-PD 0325901. What does this mean?
This indicates that the resistance mechanism involves reactivation of the MAPK pathway upstream of ERK, which is now able to overcome the MEK blockade.[12]
Possible Causes & Next Steps:
-
BRAF Amplification: If your cell line has a BRAF V600E mutation, the resistant cells may have amplified the BRAF gene. This leads to hyperactivation of MEK, overwhelming the inhibitor.[12][13]
-
Strategy: Combine (R)-PD 0325901 with a BRAF inhibitor (e.g., Vemurafenib). This dual blockade can often restore sensitivity.[13]
-
-
MEK1/2 Mutation: The resistant cells may have acquired a mutation in the MAP2K1 or MAP2K2 gene that prevents the drug from binding.
Data Presentation: Resistance Mechanisms
The following tables summarize hypothetical quantitative data illustrating common resistance profiles.
Table 1: Shift in IC50 Values in Resistant Cell Lines
| Cell Line Model | Genetic Background | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change | Probable Resistance Mechanism |
|---|---|---|---|---|---|
| Melanoma A | BRAF V600E | 8 | 150 | 18.8x | BRAF Amplification |
| Colon Cancer B | KRAS G12D | 25 | 30 | 1.2x | Not significantly resistant |
| Colon Cancer C | KRAS G12D, PIK3CA WT | 50 | >1000 | >20x | PI3K Pathway Activation (e.g., PTEN loss)[10] |
| Lung Cancer D | BRAF V600E | 12 | 250 | 20.8x | MEK1 Mutation |
Table 2: Changes in Protein Phosphorylation in Resistant Cells (Data represents hypothetical fold change in phospho-protein relative to total protein, normalized to untreated parental cells)
| Condition | p-ERK (T202/Y204) | p-AKT (S473) | Description |
|---|---|---|---|
| Parental + 100nM PD 0325901 | 0.1 | 1.1 | Effective MEK inhibition. |
| Resistant (BRAF Amp) + 100nM PD 0325901 | 2.5 | 1.2 | p-ERK levels rebound, indicating pathway reactivation.[12] |
| Resistant (PI3K Act.) + 100nM PD 0325901 | 0.1 | 4.5 | p-ERK remains inhibited, but p-AKT is highly elevated, indicating bypass.[21] |
Visualizing Resistance Pathways
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22][23]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of (R)-PD 0325901 in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[23][24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-ERK and Phospho-AKT
This protocol allows for the detection of key signaling proteins to diagnose the resistance mechanism.
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with (R)-PD 0325901 at the desired concentration (e.g., 100 nM) and for the appropriate time (e.g., 2-6 hours). Include untreated controls.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[25]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[26]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[25]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[27]
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-antibodies to reduce background.[26]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) or p-AKT (Ser473) overnight at 4°C with gentle agitation.[27]
-
-
Secondary Antibody and Detection:
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-block and re-probe the membrane with primary antibodies for total ERK or total AKT.[26]
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
References
- 1. MEK Inhibitor PD-0325901 Overcomes Resistance to CK2 Inhibitor CX-4945 and Exhibits Anti-Tumor Activity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pd0325901.com [pd0325901.com]
- 9. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF Gene Amplification Can Promote Acquired Resistance to MEK Inhibitors in Cancer Cells Harboring the BRAF V600E Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRAF gene amplification can promote acquired resistance to MEK inhibitors in cancer cells harboring the BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. 3.4. Western Blotting and Detection [bio-protocol.org]
Inconsistent results with (R)-PD 0325901CL: potential causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK inhibitor, (R)-PD 0325901.
Frequently Asked Questions (FAQs)
Q1: What is (R)-PD 0325901 and what is its mechanism of action?
(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are key protein kinases in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK, (R)-PD 0325901 blocks the phosphorylation and activation of the downstream effector ERK, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2]
Q2: What are the recommended storage and handling conditions for (R)-PD 0325901?
For optimal stability, (R)-PD 0325901 should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months, although it is recommended to use them soon after preparation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The compound is insoluble in water.
Q3: In which solvents can I dissolve (R)-PD 0325901?
(R)-PD 0325901 is soluble in DMSO (≥24.1 mg/mL) and ethanol (B145695) (≥55.4 mg/mL). It is insoluble in water. To aid dissolution in DMSO, gentle warming to 37°C and sonication can be employed.
Troubleshooting Guide
Inconsistent Inhibition of ERK Phosphorylation (p-ERK)
Q4: My Western blot results show variable or no reduction in p-ERK levels after treatment with (R)-PD 0325901. What are the possible causes?
Several factors can contribute to inconsistent p-ERK inhibition. Consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions if in doubt.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase. Overly confluent or stressed cells can exhibit altered signaling pathway activity.
-
Treatment Time and Concentration: Inhibition of ERK phosphorylation can be rapid, often observed within 15 minutes of treatment, and can persist for over 72 hours.[2] However, the optimal time and concentration can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Antibody Performance: Validate the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK. Ensure appropriate secondary antibody and detection reagents are used.
-
Basal ERK Activity: Some cell lines may have low basal levels of p-ERK, making it difficult to detect a significant decrease. Consider stimulating the pathway with a growth factor (e.g., EGF) to increase the dynamic range of the assay.
Discrepancies in Cell Viability/Cytotoxicity Results
Q5: I am observing inconsistent IC50 values for (R)-PD 0325901 in my cell viability assays (e.g., MTT, XTT). Why might this be happening?
Variability in IC50 values is a common issue. Here are some potential causes and solutions:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Ensure consistent cell seeding density across all wells and experiments.
-
Assay Duration: The incubation time with the compound can influence the IC50 value. A 72-hour incubation is common for MTT assays, but this may need to be optimized for your specific cell line and research question.
-
Compound Solubility and Stability in Media: (R)-PD 0325901 is insoluble in aqueous solutions. When diluting the DMSO stock in culture media, ensure it is well-mixed to avoid precipitation. The stability of the compound in culture media over long incubation periods can also be a factor.
-
Metabolic Activity of Cells: Assays like MTT measure metabolic activity, which may not always directly correlate with cell number. Consider complementing your viability data with a direct cell counting method or an apoptosis assay.
-
Batch-to-Batch Variation of the Compound: If you suspect variability in the compound itself, it is crucial to document the lot number of the (R)-PD 0325901 used in your experiments.
Unexpected Off-Target Effects or Cellular Phenotypes
Q6: I am observing cellular effects that are not consistent with MEK inhibition. Could (R)-PD 0325901 have off-target effects?
While (R)-PD 0325901 is considered a highly selective MEK inhibitor, off-target effects are a possibility with any small molecule inhibitor, particularly at higher concentrations.
-
Concentration: Use the lowest effective concentration of (R)-PD 0325901 that achieves the desired level of MEK inhibition to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. A vehicle control (DMSO) is essential. To confirm that the observed phenotype is due to MEK inhibition, consider rescue experiments or using a structurally different MEK inhibitor to see if it phenocopies the results.
-
Cell Line Specificity: The cellular context is critical. The genetic background and activation state of other signaling pathways in your chosen cell line can influence the response to MEK inhibition and potentially lead to unexpected phenotypes.
Data Presentation
Table 1: In Vitro Efficacy of (R)-PD 0325901 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) | Reference |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 11 | [1][3] |
| K2 | Papillary Thyroid Carcinoma | BRAF mutation | 6.3 | [1][3] |
| HCT-116 | Colorectal Carcinoma | KRAS mutant | 22 | [4] |
| SH-SY5Y | Neuroblastoma | - | 8 | [4] |
| H1299 | Non-Small Cell Lung Cancer | - | 15 | [4] |
| M14 | Malignant Melanoma | BRAF V600E | 20-50 | [5] |
| A375P | Malignant Melanoma | BRAF V600E | 20-50 | [5] |
Table 2: Recommended Concentration Ranges for (R)-PD 0325901
| Application | Recommended Concentration Range | Notes |
| In Vitro | ||
| Inhibition of p-ERK | 1 - 100 nM | Can be effective at sub-nanomolar concentrations in some cell lines.[2] |
| Cell Viability/Growth Inhibition | 1 - 1000 nM | Highly cell line dependent. |
| Cell Cycle Arrest | ≥100 nM | For induction of apoptosis, longer exposure times (e.g., 72 hours) may be required. |
| In Vivo | ||
| Mouse Xenograft Models | 20 - 50 mg/kg/day (oral) | Dosing schedule and formulation can impact efficacy and tolerability.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of (R)-PD 0325901 (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[6]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of (R)-PD 0325901 for 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with (R)-PD 0325901 for the desired duration (e.g., 24, 48 hours). Harvest cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Off-Target Effects of MEK Inhibitors in Cancer Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of MEK inhibitors observed in cancer cell lines?
A1: While MEK inhibitors are designed to selectively target MEK1 and MEK2 in the MAPK signaling pathway, they can exhibit several off-target effects. One of the most significant is the paradoxical activation of the MAPK pathway, where the inhibitor can unexpectedly increase ERK signaling in cells with wild-type BRAF and activated upstream components like RAS.[1][2] This occurs because some MEK inhibitors can promote the dimerization of RAF kinases, leading to transactivation and downstream signaling.[1] Additionally, off-target inhibition of other kinases can occur due to structural similarities in the ATP-binding pocket across the kinome. For instance, at higher concentrations, some MEK inhibitors have been shown to affect other signaling pathways, such as the PI3K/AKT pathway.[3]
Q2: How can I differentiate between on-target and off-target effects of my MEK inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If a second, structurally different MEK inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
CRISPR-Cas9 knockout: The gold-standard method is to test your inhibitor in a cell line where the intended target (MEK1/2) has been genetically knocked out. If the inhibitor still produces the same effect in the knockout cells, it is likely due to off-target activity.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor, closer to its IC50 for MEK1/2. Off-target effects often manifest at higher concentrations.
-
Rescue experiments: Expressing a drug-resistant mutant of MEK1/2 in your cells should rescue the on-target effects of the inhibitor but not the off-target effects.[4]
Q3: What is paradoxical ERK activation and when is it likely to occur?
A3: Paradoxical ERK activation is the counterintuitive increase in ERK phosphorylation and activity in response to a MEK inhibitor.[2] This phenomenon is most commonly observed in cells with wild-type BRAF and an activating mutation in an upstream component of the MAPK pathway, such as RAS.[1] Certain MEK inhibitors can induce a conformational change in RAF proteins, promoting their dimerization and subsequent activation of MEK and ERK.[5] This effect is concentration-dependent and can lead to unexpected cellular responses, including increased proliferation and invasion in some contexts.[1]
Troubleshooting Guides
Problem 1: Unexpected increase in p-ERK levels upon MEK inhibitor treatment.
Possible Cause: You may be observing paradoxical activation of the ERK pathway.
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cancer cell line. Paradoxical activation is more likely in BRAF wild-type, RAS-mutant cells.
-
Titrate Inhibitor Concentration: Perform a dose-response experiment and analyze p-ERK levels by Western blot. Paradoxical activation is often biphasic, occurring at intermediate inhibitor concentrations and being overcome at higher concentrations.
-
Use an Alternative Inhibitor: Test a different MEK inhibitor with a distinct chemical structure, as the propensity to induce paradoxical activation can vary between compounds.
-
Inhibit Upstream Signaling: Co-treat cells with an inhibitor of an upstream component, such as an EGFR or a RAF inhibitor, to see if this abrogates the paradoxical ERK activation.
Problem 2: Discrepancy between in vitro kinase assay results and cellular activity.
Possible Cause: The potent inhibition of purified MEK in a biochemical assay may not translate directly to cellular efficacy due to off-target effects or cellular feedback mechanisms.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions that could be influencing the cellular phenotype.
-
Assess Feedback Loop Activation: Inhibition of MEK can lead to the reactivation of upstream signaling through feedback loops. For example, MEK inhibition can relieve ERK-mediated negative feedback on RAF, leading to increased RAF activity.[6] Analyze the phosphorylation status of upstream components like RAF and EGFR by Western blot.
-
CRISPR-Cas9 Target Validation: As mentioned in the FAQs, use CRISPR-Cas9 to knock out MEK1 and/or MEK2. If the inhibitor's effect persists in the knockout cells, it is confirmed to be off-target.
Problem 3: High levels of cytotoxicity observed at concentrations expected to be selective for MEK.
Possible Cause: The observed cell death may be due to the inhibition of off-target kinases that are essential for cell survival.
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: A broad kinase screen is essential to identify potent off-target interactions that could explain the cytotoxicity.
-
Apoptosis Assays: Perform assays such as Annexin V staining or caspase cleavage analysis to confirm that the observed cell death is apoptotic.
-
Test in Multiple Cell Lines: Evaluate the inhibitor in a panel of cell lines with varying genetic backgrounds. If the cytotoxicity is consistent across cell lines with different dependencies, it may point towards a common off-target effect.
-
Compare with Other MEK Inhibitors: Assess whether other, structurally distinct MEK inhibitors induce a similar cytotoxic response at equivalent on-target inhibitory concentrations.
Data Presentation
Table 1: Kinase Selectivity Profile of MEK Inhibitors (IC50 in nM)
| Kinase | Trametinib (B1684009) | Selumetinib (B1684332) | Cobimetinib (B612205) |
| MEK1 | ~2 [7] | 14-50 [7] | 4.2 [8] |
| MEK2 | ~2 [7] | 14-50 [7] | - |
| BRAF | >1000 | >10000 | >10000 |
| CRAF | >1000 | >10000 | >10000 |
| p38α | >1000 | >10000 | >10000 |
| JNK1 | >1000 | >10000 | >10000 |
| AKT1 | >1000 | >10000 | >10000 |
| PI3Kα | >1000 | >10000 | >10000 |
Data compiled from various sources. Actual IC50 values can vary depending on the assay conditions. This table provides a general overview of selectivity.
Table 2: Common Adverse Events of MEK Inhibitors in Clinical Trials (All Grades, %)
| Adverse Event | Trametinib[9] | Selumetinib[10] | Cobimetinib (in combination with Vemurafenib)[11][12] |
| Rash/Dermatitis Acneiform | 82% | 6.27% (Acneiform) | 53.3% |
| Diarrhea | 45% | - | 6% |
| Fatigue | 47% | - | - |
| Nausea | - | - | - |
| Pyrexia (Fever) | 40% | - | - |
| Elevated Blood Creatine Phosphokinase | - | 11.40% | 11% |
| Photosensitivity | - | - | 2% |
| Serous Retinopathy | - | - | - |
Frequencies represent the percentage of patients experiencing the adverse event at any grade. Data is compiled from different clinical trials and may not be directly comparable.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK) and Total ERK
This protocol is designed to assess the phosphorylation status of ERK1/2 in response to MEK inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
MEK inhibitor (e.g., Trametinib, Selumetinib, Cobimetinib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with the MEK inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody and detection.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general framework for screening a MEK inhibitor against a panel of purified kinases to assess its selectivity.
Materials:
-
Purified, recombinant kinases (a diverse panel)
-
Specific kinase substrates (peptides or proteins)
-
MEK inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the MEK inhibitor to be tested.
-
Assay Setup: In a multi-well plate, combine the kinase reaction buffer, each individual kinase, and its specific substrate.
-
Inhibitor Incubation: Add the diluted MEK inhibitor or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., ELISA, fluorescence, radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This protocol outlines the steps to generate a MEK1/2 knockout cell line to validate whether the observed effects of a MEK inhibitor are on-target.
Materials:
-
Cancer cell line of interest
-
Lentiviral or plasmid vectors encoding Cas9 and guide RNAs (gRNAs) targeting MEK1 and/or MEK2
-
Transfection reagent or lentiviral production reagents
-
Puromycin or other selection antibiotic
-
Single-cell sorting facility or cloning cylinders
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target sites
-
Sanger sequencing reagents
-
MEK inhibitor
Procedure:
-
gRNA Design and Cloning: Design and clone gRNAs targeting exons of MEK1 and MEK2 into an appropriate vector.
-
Cell Transduction/Transfection: Introduce the Cas9 and gRNA expression vectors into the cancer cell line via transfection or lentiviral transduction.
-
Selection of Edited Cells: Select for successfully transduced/transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to generate clonal populations. This can be done by fluorescence-activated cell sorting (FACS) or by manual isolation using cloning cylinders.
-
Genotype Verification: Expand the single-cell clones and extract genomic DNA. Use PCR to amplify the region targeted by the gRNAs and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a functional knockout.
-
Phenotypic Analysis: Once knockout clones are confirmed, treat them with the MEK inhibitor and compare the phenotypic response (e.g., proliferation, apoptosis) to that of the parental (wild-type) cell line. If the inhibitor's effect is abolished or significantly reduced in the knockout cells, it confirms that the effect is on-target.[4][14]
Mandatory Visualizations
Caption: The MAPK signaling pathway and the point of intervention for MEK inhibitors.
Caption: Experimental workflow for characterizing the on- and off-target effects of MEK inhibitors.
Caption: A logical flowchart for troubleshooting unexpected results in MEK inhibitor experiments.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Disproportionate adverse event signals of selumetinib in neurofibromatosis type I: insights from FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Management of Treatment‐Related Adverse Events with Agents Targeting the MAPK Pathway in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of (R)-PD 0325901CL for in vivo delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges associated with the in vivo delivery of (R)-PD 0325901.
Frequently Asked Questions (FAQs)
Q1: What is (R)-PD 0325901 and what is its mechanism of action?
(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2][3] MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[4] By inhibiting MEK, (R)-PD 0325901 blocks the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[2][5]
Q2: What are the main challenges in formulating (R)-PD 0325901 for in vivo studies?
The primary challenge is its poor aqueous solubility. (R)-PD 0325901 is practically insoluble in water, which complicates the preparation of formulations suitable for in vivo administration, particularly for oral and parenteral routes.[6][7] This can lead to issues with bioavailability and consistent dosing if not addressed properly.
Q3: What are the recommended solvents for (R)-PD 0325901?
(R)-PD 0325901 is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7] However, these solvents are often not suitable for direct in vivo administration at high concentrations and must be used as part of a co-solvent system.
Troubleshooting Guide for In Vivo Formulations
Issue 1: Compound Precipitation During Formulation Preparation
Symptoms:
-
The solution becomes cloudy or hazy upon addition of an aqueous component.
-
Visible particles or crystals form in the solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Rapid addition of aqueous solution: Adding the aqueous component (e.g., saline) too quickly can cause the compound to "crash out" of the organic solvent. | Add the aqueous solution dropwise while continuously vortexing or stirring to ensure a gradual and homogenous mixture. |
| High final concentration of the compound: The desired final concentration may exceed the solubility limit of the chosen vehicle. | Re-evaluate the required dose and consider if a lower concentration in a larger volume is feasible. Alternatively, a more robust solubilization strategy may be needed. |
| Low temperature: The solubility of (R)-PD 0325901 may be lower at cooler temperatures. | Gently warm the solution to 37°C and/or briefly sonicate to aid dissolution. Ensure all components are at room temperature before mixing.[7] |
| Incorrect order of solvent addition: For multi-component vehicles, the order of addition is critical. | Always dissolve the compound completely in the primary organic solvent (e.g., DMSO) first before adding co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80). The aqueous component should be added last. |
Issue 2: Formulation Instability (Precipitation Over Time)
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after a period of storage.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Supersaturated solution: The formulation may be thermodynamically unstable, leading to crystallization over time. | Prepare the formulation fresh before each use. This is the most reliable way to ensure consistent dosing. |
| Storage temperature: Storing the formulation at a low temperature (e.g., 4°C) can decrease solubility and promote precipitation. | If short-term storage is necessary, keep the formulation at a controlled room temperature and visually inspect for any precipitation before use. Re-dissolve by gentle warming and sonication if needed. |
Quantitative Data Summary
| Solvent/Vehicle | Solubility of (R)-PD 0325901 | Reference |
| Dimethyl sulfoxide (DMSO) | ≥24.1 mg/mL | [6] |
| Ethanol (EtOH) | ≥55.4 mg/mL | [6] |
| Water | Insoluble | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥2.08 mg/mL | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥2.08 mg/mL | [8] |
| 10% DMSO, 90% corn oil | ≥2.08 mg/mL | [8] |
| 80 mM Citric Buffer (pH 7) | Soluble with sonication | [8] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a commonly used vehicle for poorly water-soluble compounds.
Materials:
-
(R)-PD 0325901 powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of (R)-PD 0325901 in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of (R)-PD 0325901 in 1 mL of DMSO. Ensure it is fully dissolved; gentle warming (37°C) and sonication can be used to aid dissolution.
-
To a sterile vial, add the required volume of PEG300. For a final formulation with 40% PEG300, add 400 µL of PEG300 for every 1 mL of final solution.
-
Add the DMSO stock solution to the PEG300. For a final formulation with 10% DMSO, add 100 µL of the 20 mg/mL stock solution. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween-80 to the mixture. For a final formulation with 5% Tween-80, add 50 µL of Tween-80. Vortex again to ensure complete mixing.
-
Slowly add sterile saline to the vial while vortexing. For a final formulation with 45% saline, add 450 µL of saline. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution. It should be a clear solution. The final concentration of (R)-PD 0325901 in this example would be 2 mg/mL.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of (R)-PD 0325901.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Prepared (R)-PD 0325901 formulation and vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, (R)-PD 0325901 at various doses).
-
Drug Administration: Administer the prepared (R)-PD 0325901 formulation or vehicle control to the respective groups, typically via oral gavage, at the determined dosing schedule (e.g., daily). Doses ranging from 20-50 mg/kg/day have been reported to be effective.[6][8]
-
Monitoring: Monitor animal body weight and clinical signs of toxicity throughout the study. Continue to measure tumor volumes at regular intervals.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of (R)-PD 0325901.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating MEK Inhibition by (R)-PD 0325901: A Comparative Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-PD 0325901, a potent and selective MEK inhibitor, with other alternative inhibitors. We present supporting experimental data and detailed protocols to validate MEK inhibition by analyzing its downstream markers, enabling researchers to make informed decisions for their preclinical and clinical studies.
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in many human cancers, making it a prime target for therapeutic intervention.[3][4] MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] (R)-PD 0325901 is a non-ATP-competitive inhibitor of MEK1/2, demonstrating high potency and selectivity.[7][8] Its efficacy is validated by assessing the phosphorylation status of its downstream effector, ERK, and other subsequent markers.
The MEK/ERK Signaling Pathway and the Action of (R)-PD 0325901
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and highlights the inhibitory action of (R)-PD 0325901 on MEK, which in turn prevents the phosphorylation and activation of ERK.
Comparative Analysis of MEK Inhibitors
Several MEK inhibitors have been developed for cancer therapy. This section provides a comparative overview of (R)-PD 0325901 and other notable MEK inhibitors. The data presented below is a summary of findings from various preclinical studies.
| Inhibitor | Chemical Name | Potency (IC50/GI50) | Key Downstream Markers Affected | Noteworthy Characteristics |
| (R)-PD 0325901 | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide | IC50: 0.33 nM (cell-free)[8]; GI50: 6.3-11 nM (PTC cells)[9][10] | p-ERK, p-p90RSK, Cyclin D1, p27KIP1, c-Myc[7] | High potency and selectivity; non-ATP competitive.[7][8] Has been shown to have anti-angiogenic activity.[7][11] |
| Trametinib (GSK1120212) | N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide | p-ERK, p-p90RSK | FDA-approved for melanoma, alone or in combination with BRAF inhibitors.[4][12][13] Has a long half-life.[12] | |
| Selumetinib (AZD6244) | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | p-ERK | Second-generation MEK inhibitor.[4][12] FDA-approved for neurofibromatosis type 1 (NF1)-related plexiform neurofibromas.[4] | |
| Cobimetinib (GDC-0973) | [3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | p-ERK | FDA-approved in combination with a BRAF inhibitor for melanoma.[4][14] | |
| Binimetinib (MEK162) | 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | p-ERK | FDA-approved for BRAF-mutant metastatic melanoma.[4] |
Experimental Protocols
Accurate validation of MEK inhibition requires robust experimental protocols. Below are detailed methodologies for key experiments.
Western Blot Analysis of p-ERK and Total ERK
This is the most common method to directly measure the inhibition of MEK's downstream target.
1. Cell Lysis and Protein Quantification:
-
Treat cells with (R)-PD 0325901 or other inhibitors at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.[3]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]
-
Perform electrophoresis to separate proteins by size.[16][17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.[3][15]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Wash the membrane again three times with TBST.[3]
4. Signal Detection and Analysis:
-
Prepare and add an ECL substrate to the membrane.[16]
-
Capture the chemiluminescent signal using an imaging system.[16]
-
To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK1/2.[3][16]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
Normalize the p-ERK signal to the total ERK signal for each sample.[15]
Immunofluorescence Staining for p-ERK
This method allows for the visualization of p-ERK levels and localization within the cell.
1. Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.[18]
-
Treat cells with (R)-PD 0325901 or a vehicle control (e.g., DMSO).[18]
2. Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[18][20]
-
Wash three times with PBS.[18]
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-20 minutes.[18][19]
-
Wash three times with PBS.[18]
3. Immunostaining:
-
Block with a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST) for 30-60 minutes.[20]
-
Incubate with the primary antibody against p-ERK overnight at 4°C.[18][20]
-
Wash three times with PBS.[20]
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]
-
Wash three times with PBS in the dark.[18]
4. Mounting and Imaging:
-
Counterstain nuclei with DAPI.[18]
-
Mount the coverslips on microscope slides using an antifade mounting medium.[18]
-
Visualize and capture images using a fluorescence microscope.[18]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of MEK in the presence of an inhibitor.
1. Assay Setup:
-
Prepare a reaction mixture containing recombinant active MEK1 or MEK2, a kinase buffer, and ATP.[5][21]
-
Add varying concentrations of (R)-PD 0325901 or other inhibitors to the reaction mixture.[21]
-
Initiate the kinase reaction by adding a substrate, such as inactive ERK2.[21]
2. Incubation and Detection:
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
3. Data Analysis:
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for validating MEK inhibition using Western blot analysis.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. mskcc.org [mskcc.org]
- 14. MEK inhibitors and their potential in the treatment of advanced melanoma: the advantages of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 20. Protocols | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
A Comparative Efficacy Analysis: (R)-PD 0325901CL versus Racemic PD 0325901CL in MEK Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the MEK inhibitor (R)-PD 0325901CL (Mirdametinib) and its racemic form, PD 0325901CL. The focus is on efficacy, supported by experimental data, to inform research and development decisions.
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2, have emerged as crucial therapeutic agents. PD 0325901CL is a potent and selective, non-ATP-competitive inhibitor of MEK1/2. This compound is a chiral molecule, existing as two enantiomers: this compound and (S)-PD 0325901CL. The racemic mixture, PD 0325901CL, contains equal amounts of both enantiomers. However, extensive preclinical and clinical development has focused almost exclusively on the (R)-enantiomer, now known as Mirdametinib. This focused development strongly suggests that the (R)-enantiomer is the primary contributor to the biological activity of the racemic mixture.
While direct comparative studies detailing the efficacy of the racemic mixture versus the individual enantiomers are not extensively available in published literature, the advancement of this compound into clinical trials and its recent regulatory approvals underscore its superior therapeutic profile. In drug development, the use of a single, active enantiomer over a racemic mixture is a common strategy to enhance potency, improve the safety profile by eliminating a less active or potentially toxic isomer (distomer), and simplify pharmacokinetic and pharmacodynamic characterization.
This guide will focus on the well-documented efficacy of this compound as the active therapeutic agent.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound (Mirdametinib) from various studies.
Table 1: In Vitro Efficacy of this compound (Mirdametinib)
| Parameter | Cell Line | Mutation Status | Value | Reference |
| IC50 (MEK1 activity) | Cell-free assay | - | 0.33 nM | [1] |
| GI50 (Growth Inhibition) | TPC-1 (thyroid cancer) | RET/PTC1 | 11 nM | |
| GI50 (Growth Inhibition) | K2 (thyroid cancer) | BRAF mutation | 6.3 nM |
Table 2: In Vivo Efficacy of this compound (Mirdametinib)
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Mouse Xenograft | Papillary Thyroid Carcinoma (BRAF mutation) | 20-25 mg/kg/day (oral) | No tumor growth detected after 1 week. | |
| Mouse Xenograft | Papillary Thyroid Carcinoma (RET/PTC1) | 20-25 mg/kg/day (oral) | 58% reduction in average tumor volume compared to controls. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (MEK1 Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MEK1.
Methodology:
-
Reagents: Recombinant active MEK1, inactive ERK1, [γ-³²P]ATP, and the test compound (this compound) at various concentrations.
-
Procedure: a. The kinase reaction is initiated by mixing MEK1, inactive ERK1, and the test compound in a kinase buffer. b. The reaction is started by the addition of [γ-³²P]ATP. c. The mixture is incubated at 30°C for a specified time (e.g., 30 minutes). d. The reaction is stopped by the addition of phosphoric acid. e. The phosphorylated ERK1 is captured on a filter membrane. f. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., TPC-1, K2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 (the concentration that causes 50% growth inhibition) is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., papillary thyroid carcinoma cells) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment. The tumors are then excised and may be used for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted, and the statistical significance of any anti-tumor effect is determined.
Mandatory Visualization
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
References
A Head-to-Head Showdown: (R)-PD 0325901 Versus Trametinib in BRAF Mutant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK inhibitors (R)-PD 0325901 and trametinib (B1684009), with a focus on their performance in BRAF mutant cell lines. This analysis is supported by experimental data on their potency and impact on downstream signaling pathways.
The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation and survival.[1] In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2] MEK inhibitors, such as (R)-PD 0325901 and trametinib, represent a key therapeutic strategy by targeting a downstream node in this pathway.[2][3] Trametinib, in combination with BRAF inhibitors like dabrafenib, is an FDA-approved treatment for BRAF-mutant melanoma.[4] (R)-PD 0325901, while also a potent MEK inhibitor, has shown challenges with tolerability in clinical settings.[5] This guide delves into the preclinical data to compare their efficacy in relevant cancer cell models.
Potency in BRAF Mutant Cell Lines: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for (R)-PD 0325901 and trametinib in various BRAF mutant melanoma cell lines, compiled from multiple studies.
| Cell Line | BRAF Mutation | (R)-PD 0325901 IC50 (nM) | Reference |
| A375 | V600E | Not Reported | |
| SK-Mel-239 | V600E | Not Reported | |
| Malme-3M | V600E | Not Reported | |
| WM3734 | V600E | Not Reported | |
| ME1007 | Wild-Type | >1000 | [6] |
| ME8959 | Wild-Type | >1000 | [6] |
| ME4405 | Wild-Type | 130 | [6] |
| ME13923 | Wild-Type | 230 | [6] |
| 1205Lu | V600E | 1.8 | [6] |
| WM266.4 | V600E | 2.5 | [6] |
| A375P | V600E | 2.5 | [6] |
| SK-MEL-28 | V600E | 10 | [6] |
| Cell Line | BRAF Mutation | Trametinib IC50 (nM) | Reference |
| A375 | V600E | ~1 | [5] |
| SK-Mel-239 | V600E | ~1 | [5] |
| Malme-3M | V600E | ~2.5 | [1] |
| WM3734 | V600E | Not Reported | |
| BRAF/NRAS wild-type (mean) | Wild-Type | 2.54 | [1] |
| BRAF-mutated (mean) | V600 | 2.46 | [1] |
Note: Direct head-to-head comparisons of IC50 values in the same study are limited. The data presented is compiled from different sources and should be interpreted with caution. However, both compounds demonstrate high potency in the nanomolar range in BRAF mutant cell lines.
Impact on Downstream Signaling
Both (R)-PD 0325901 and trametinib function by inhibiting MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2.[3][7] This blockade of the MAPK pathway leads to cell cycle arrest and apoptosis in cancer cells.[3] Western blot analysis is a standard method to confirm the on-target activity of these inhibitors by measuring the levels of phosphorylated ERK (p-ERK). A significant reduction in p-ERK levels following treatment indicates effective MEK inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
BRAF mutant cancer cell line (e.g., A375, SK-Mel-239)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(R)-PD 0325901 and Trametinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of (R)-PD 0325901 and trametinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]
Western Blotting for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK1/2, a direct downstream target of MEK.
Materials:
-
BRAF mutant cancer cell line
-
(R)-PD 0325901 and Trametinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of (R)-PD 0325901 or trametinib for a specified time. Lyse the cells in ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[9]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The MAPK signaling pathway with BRAF mutation and MEK inhibitor action.
Caption: A typical experimental workflow for Western blot analysis of p-ERK.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabrafenib and trametinib administration in patients with BRAF V600E/R or non-V600 BRAF mutated advanced solid tumours (BELIEVE, NCCH1901): a multicentre, open-label, and single-arm phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of MEK Inhibitors: (R)-PD 0325901 vs. Binimetinib
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MEK) pathway have emerged as a critical class of therapeutic agents. This guide provides a detailed, objective comparison of two prominent MEK inhibitors: (R)-PD 0325901 (also known as mirdametinib) and binimetinib (B1684341). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by experimental data.
Introduction to MEK Inhibition
The Ras-Raf-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often due to activating mutations in BRAF or RAS genes, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. Consequently, inhibiting MEK1 and MEK2 presents a key strategy for cancer treatment.
(R)-PD 0325901 and binimetinib are both potent, selective, and non-ATP-competitive allosteric inhibitors of MEK1 and MEK2.[1] They bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation and thereby preventing the phosphorylation of ERK.
Chemical Properties
A fundamental aspect of any small molecule inhibitor is its chemical structure, which dictates its pharmacological properties.
| Feature | (R)-PD 0325901 (Mirdametinib) | Binimetinib |
| Chemical Structure | ||
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | C₁₇H₁₅BrF₂N₄O₃ |
| Molecular Weight | 482.20 g/mol | 441.24 g/mol |
| Synonyms | PD0325901, PD-325901 | MEK162, ARRY-162 |
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing (R)-PD 0325901 and binimetinib are limited. The following tables summarize in vitro and in vivo data from separate studies to provide a comparative perspective. It is important to note that variations in experimental conditions and cancer models can influence the observed efficacy.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50/Ki | Cell Line/Assay Condition | Reference |
| (R)-PD 0325901 | MEK1 (Ki) | 1.1 nM | Cell-free assay | |
| MEK2 (Ki) | 0.79 nM | Cell-free assay | ||
| MEK (IC50) | 0.33 nM | Cell-free assay | ||
| Papillary Thyroid Cancer (BRAF mutant) | 6.3 nM (GI50) | K2 cells | ||
| Papillary Thyroid Cancer (RET/PTC1) | 11 nM (GI50) | TPC-1 cells | ||
| Melanoma (BRAF V600E) | 20-50 nM (IC50) | Various melanoma cell lines | ||
| Binimetinib | MEK1/2 (IC50) | 12 nM | Cell-free assay | |
| Neuroblastoma (sensitive lines) | 8 nM - 1.16 µM (IC50) | Various neuroblastoma cell lines |
In Vivo Efficacy
In vivo studies in xenograft models provide crucial insights into the anti-tumor activity of these inhibitors in a living system.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| (R)-PD 0325901 | Papillary Thyroid Carcinoma (BRAF mutant) | 20-25 mg/kg/day (oral) | No tumor growth detected after 1 week | |
| Papillary Thyroid Carcinoma (RET/PTC1) | 20-25 mg/kg/day (oral) | 58% reduction in tumor volume vs. control | ||
| Multiple Myeloma | 10 mg/kg (oral, 5 days/week for 3 weeks) | Significant tumor regression (in combination with ATO) | ||
| Binimetinib | BRAF-mutant Melanoma Xenograft | Not specified | Inhibition of tumor growth | [2] |
| NRAS-mutant Melanoma | 8 mg/kg | Significant tumor growth diminishment | [3] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its clinical utility.
| Parameter | (R)-PD 0325901 (Mirdametinib) | Binimetinib |
| Bioavailability | High oral bioavailability (56-109% in rats) | ~50% |
| Tmax (Time to Maximum Concentration) | ~0.8-1.1 hours | ~1.6 hours[2] |
| Terminal Half-life (t½) | Not specified in humans | ~3.5 hours[2] |
| Apparent Clearance (CL/F) | 7.6 L/h | 20.2 - 21 L/h[2][4] |
| Volume of Distribution (Vd/F) | Not specified | 24.3 L |
| Protein Binding | Not specified | 97%[2] |
| Metabolism | Major metabolite: PD-0315209 (carboxylic acid) | Primarily via UGT1A1-mediated glucuronidation; also N-dealkylation and amide hydrolysis. Active metabolite M3 formed by CYP1A2 and CYP2C19.[2] |
| Excretion | Not specified | 62% in feces (32% unchanged), 31% in urine (6.5% unchanged)[2] |
Clinical Development and Status
Binimetinib (Mektovi®) is approved by the FDA in combination with the BRAF inhibitor encorafenib (B612206) for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[5] This approval was based on the results of the Phase III COLUMBUS trial, which demonstrated a significant improvement in progression-free survival and overall survival compared to vemurafenib (B611658) monotherapy.[5]
(R)-PD 0325901 (mirdametinib) has undergone Phase I and II clinical trials for various advanced cancers. While it showed evidence of target engagement and some anti-tumor activity, its development has been hampered by toxicities, including retinal vein occlusion and neurotoxicity, at higher doses.[6] More recently, mirdametinib has shown promise and received FDA approval for the treatment of neurofibromatosis type 1 (NF1) in patients aged two years and older who have symptomatic, inoperable plexiform neurofibromas.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.
Caption: A typical experimental workflow for evaluating MEK inhibitors.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings related to these MEK inhibitors, the following are detailed protocols for key experiments.
MEK Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against MEK1 and MEK2 kinases.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 substrate
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT)
-
Test inhibitors ((R)-PD 0325901 or binimetinib) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing kinase buffer, inactive ERK2 substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of MEK inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the MEK inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI50 or IC50 value.
Western Blot for Phospho-ERK (p-ERK)
Objective: To determine the effect of MEK inhibitors on the phosphorylation of ERK, a direct downstream target of MEK.
Materials:
-
Cancer cell lines
-
MEK inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the MEK inhibitor for the desired time and at various concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
Both (R)-PD 0325901 and binimetinib are potent MEK inhibitors with demonstrated anti-tumor activity. Binimetinib has achieved clinical success, particularly in combination therapy for BRAF-mutant melanoma, and is an established therapeutic agent. (R)-PD 0325901, while showing preclinical promise and recent approval for a specific rare disease, has faced challenges in broader oncological development due to its toxicity profile. The choice of a MEK inhibitor for research or clinical application will depend on the specific cancer type, the genetic context of the tumor, and the therapeutic window of the compound. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other MEK inhibitors in the pursuit of more effective cancer therapies.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Navigating Resistance: A Comparative Guide to MEK Inhibitors in the Face of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. In the realm of MAPK signaling pathway inhibitors, understanding the nuances of cross-resistance between different MEK inhibitors is paramount for developing effective sequential and combination treatment strategies. This guide provides a comparative analysis of (R)-PD 0325901CL (Mirdametinib) and other prominent MEK inhibitors—Trametinib, Selumetinib, Cobimetinib, and Binimetinib—with a focus on their performance against known resistance mechanisms.
The Landscape of MEK Inhibitor Resistance
Resistance to MEK inhibitors predominantly arises from mutations within the allosteric binding site of MEK1, the primary target of these drugs. The most frequently observed mutations include substitutions at positions P124, C121, and V211. These alterations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. Understanding how different MEK inhibitors perform against these specific mutations is crucial for predicting and overcoming clinical resistance.
Comparative Efficacy of MEK Inhibitors
The following table summarizes the available in vitro efficacy data (IC50 values) of various MEK inhibitors against wild-type and mutant MEK1 cell lines. It is important to note that direct head-to-head comparative studies across all inhibitors in the same panel of resistant cell lines are limited in the public domain.
| Cell Line | MEK1 Status | This compound (Mirdametinib) IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) | Cobimetinib IC50 (nM) | Binimetinib IC50 (nM) |
| C26 (murine colon adenocarcinoma) | Wild-type | 0.33[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| TPC-1 (human papillary thyroid carcinoma) | Wild-type | 11 (GI50)[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| K2 (human papillary thyroid carcinoma) | BRAF V600E | 6.3 (GI50)[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SMU030P (melanoma) | MEK1 P124Q | Data Not Available | ~100 | Data Not Available | Data Not Available | Data Not Available |
| D28 (melanoma) | MEK1 P124L | Data Not Available | >1000 | Data Not Available | Potentially effective[2] | Data Not Available |
| BRAF V600E mutant melanoma cell lines | BRAF V600E | 20-50[3] | ~2.5[4] | ~14-50 (GI50)[5] | ~4.2[6] | ~11-12[7][8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The lack of comprehensive, standardized cross-resistance studies highlights a critical gap in the current understanding of MEK inhibitor resistance.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical workflow for assessing MEK inhibitor cross-resistance.
Caption: The MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.
Caption: A generalized workflow for investigating cross-resistance among MEK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate MEK inhibitor efficacy and resistance.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
MEK inhibitors (e.g., this compound, Trametinib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the MEK inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.
Western Blot Analysis for Phospho-ERK
This protocol is used to detect the phosphorylation status of ERK, a direct downstream target of MEK, to confirm the on-target activity of the inhibitors.
Materials:
-
Parental and resistant cells treated with MEK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control antibody.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Conclusion and Future Directions
The available data, though incomplete, suggests that cross-resistance between allosteric MEK inhibitors is a significant clinical challenge, particularly when resistance is driven by mutations in the drug-binding pocket of MEK1. While some inhibitors may retain partial activity against certain mutations, the development of novel therapeutic strategies is imperative. These may include the development of next-generation MEK inhibitors that can overcome known resistance mutations or the implementation of combination therapies that target parallel or downstream signaling pathways. Further comprehensive and standardized preclinical studies are urgently needed to elucidate the precise cross-resistance profiles of currently available MEK inhibitors to guide rational clinical trial design and optimize patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selumetinib | Apoptosis | ERK | MEK | TargetMol [targetmol.com]
- 3. Mirdametinib | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Potential: (R)-PD 0325901CL in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of the MEK Inhibitor (R)-PD 0325901CL with Other Targeted Therapies.
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. This compound, a potent and selective MEK inhibitor, has emerged as a promising candidate for combination regimens. This guide provides an objective comparison of the synergistic effects of this compound with other targeted therapies, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Synergism
The synergistic potential of this compound in combination with other targeted agents has been evaluated across various cancer types. The following tables summarize key quantitative data from preclinical studies, providing a clear comparison of the enhanced anti-cancer activity.
Table 1: Synergistic Inhibition of Cell Viability with this compound and Saracatinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound IC50 (µM) | Saracatinib IC50 (µM) | Combination (0.25:1 ratio) IC50 (µM) | Combination Index (CI) | Synergy Interpretation |
| H358 | >10 | >10 | 1.8 | < 0.8 | Synergistic |
| H460 | 1.5 | >10 | 0.9 | < 0.8 | Synergistic |
| A549 | >10 | >10 | 2.5 | < 0.8 | Synergistic |
| H1975 | >10 | >10 | 1.2 | < 0.8 | Synergistic |
Data synthesized from a study on the co-inhibition of MAPK and SRC pathways in NSCLC. A Combination Index (CI) < 0.8 indicates a synergistic effect.[1][2]
Table 2: Enhanced Anti-Tumor Activity of this compound and PF-05212384 (PI3K/mTOR Inhibitor) in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Cell Line | This compound IC50 (nM) | PF-05212384 IC50 (nM) | Combination Effect |
| UMSCC-1 | ~100 | ~200 | Potentiated apoptosis and anti-angiogenic activity in vivo |
| UMSCC-46 | Not specified | Not specified | Overcame resistance to PF-05212384 |
This combination demonstrated the ability of this compound to overcome resistance to PI3K/mTOR inhibition and enhance overall anti-tumor effects.[3]
Table 3: In Vivo Synergistic Efficacy of this compound and Arsenic Trioxide in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Survival |
| Vehicle Control | - | - |
| This compound (10 mg/kg) | Significant reduction compared to control | Prolonged survival |
| Arsenic Trioxide (3.75 mg/kg) | Minimal effect | - |
| Combination | Significant reduction compared to single agents | Significantly prolonged survival |
The combination of this compound and arsenic trioxide resulted in significant tumor regression and prolonged survival in a mouse xenograft model of multiple myeloma.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both in a fixed ratio for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: Treat cells with the respective inhibitors for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, single agents, combination).
-
Drug Administration: Administer the drugs at the indicated doses and schedules (e.g., oral gavage for this compound, intraperitoneal injection for other agents).
-
Tumor Measurement and Survival Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor the body weight and overall health of the mice. Euthanize mice when tumors reach a predetermined size or if they show signs of distress.
-
Data Analysis: Analyze the differences in tumor growth and survival between the treatment groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the rationale behind the synergistic combinations.
Signaling Pathway: this compound and SRC Inhibitor (Saracatinib)
Caption: Dual inhibition of MEK and SRC pathways.
Signaling Pathway: this compound and PI3K/mTOR Inhibitor
Caption: Overcoming feedback activation with dual pathway blockade.
Experimental Workflow: In Vivo Synergy Assessment
Caption: Workflow for evaluating in vivo synergistic effects.
Conclusion
The presented data strongly support the synergistic potential of this compound when combined with other targeted therapies. Dual inhibition of key signaling pathways, such as the MAPK and SRC or MAPK and PI3K/mTOR pathways, offers a rational approach to enhance anti-tumor activity and overcome resistance mechanisms. The provided experimental protocols and visual aids serve as a valuable resource for researchers and drug development professionals exploring novel combination strategies in cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of these combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
(R)-PD 0325901 Off-Target Kinase Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase screening of (R)-PD 0325901, a potent and selective MEK inhibitor, with other alternative MEK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery projects.
Introduction to (R)-PD 0325901 and MEK Inhibition
(R)-PD 0325901, also known as Mirdametinib, is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[2] The high selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This guide compares the selectivity profile of (R)-PD 0325901 with other well-established MEK inhibitors: Trametinib, Cobimetinib, and Selumetinib.
Comparative Off-Target Kinase Profile
The following table summarizes the available off-target kinase screening data for (R)-PD 0325901 and selected alternative MEK inhibitors. The data is presented as the percentage of kinase bound by the compound at a concentration of 10 µM, as determined by the KINOMEscan™ assay. A lower percentage indicates a stronger interaction and a potential off-target effect.
| Kinase Target | (R)-PD 0325901 (% Control @ 10 µM)[3] | Trametinib (% Control @ 10 µM) | Cobimetinib (% Control @ 10 µM) | Selumetinib (% Control @ 10 µM)[4] |
| MEK1 (MAP2K1) | <10 | <10 | <10 | <10 |
| MEK2 (MAP2K2) | <10 | <10 | <10 | <10 |
| ABL1 | >50 | - | - | >50 |
| AKT1 | >50 | - | >50 (at lower concentrations) | >50 |
| AURKA | >50 | - | - | >50 |
| CDK2 | >50 | - | - | >50 |
| EGFR | >50 | - | - | >50 |
| ERBB2 | >50 | - | - | >50 |
| MET | >50 | - | - | >50 |
| p38α (MAPK14) | >50 | - | - | >50 |
| PIK3CA | >50 | - | - | >50 |
| PKCα | >50 | - | Possible inhibition at high concentrations | >50 |
| SRC | >50 | - | - | >50 |
| ... (additional kinases) | ... | ... | ... | ... |
Data for Trametinib and Cobimetinib in a comparable KINOMEscan™ format at 10 µM was not publicly available at the time of this guide's compilation. Qualitative data suggests high selectivity for Trametinib, while Cobimetinib may inhibit Akt and PKC at supra-pharmacological concentrations.[5]
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context of MEK inhibition and the methodology used for kinase screening, the following diagrams illustrate the MEK-ERK signaling pathway and a general workflow for an off-target kinase screening experiment.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of a compound against a panel of kinases. Specific details may vary depending on the assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Test compound (e.g., (R)-PD 0325901)
-
ATP ([γ-³²P]ATP for radiometric assays)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96- or 384-well assay plates
-
Detection reagents (specific to the assay format)
-
Plate reader (scintillation counter, fluorescence reader, etc.)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations. Include a control with solvent only (no compound).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction using a suitable method, such as adding a stop solution (e.g., EDTA) or spotting the reaction mixture onto a phosphocellulose membrane.
-
Signal Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. The detection method will depend on the assay format. For radiometric assays, this involves measuring the incorporated radioactivity.[6] For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.[7]
KINOMEscan™ Assay Principle
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[8]
-
Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Results: The results are typically reported as a percentage of the control (DMSO), where a lower percentage indicates a stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[1][9]
Conclusion
The available data indicates that (R)-PD 0325901 is a highly selective MEK inhibitor with minimal off-target activity at a concentration of 10 µM across a broad kinase panel. While direct comparative quantitative data for other MEK inhibitors in the same format is limited, the existing information suggests that MEK inhibitors as a class are designed for high target specificity. The choice of a specific MEK inhibitor for research or therapeutic development should consider not only its on-target potency but also its off-target profile to anticipate potential side effects and to ensure the desired biological outcome is a result of specific MEK inhibition. The experimental protocols and workflows provided in this guide offer a foundation for conducting and interpreting off-target kinase screening studies.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. vghtc.gov.tw [vghtc.gov.tw]
- 3. assayquant.com [assayquant.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
Confirming Apoptosis Induction by (R)-PD 0325901 with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-PD 0325901, a potent and selective MEK inhibitor, has demonstrated efficacy in preclinical studies by inducing apoptosis in various cancer cell lines. Confirmation of this apoptotic induction is crucial for its development as a therapeutic agent. This guide provides a comparative overview of caspase assays as a primary method for quantifying apoptosis induced by (R)-PD 0325901 and compares its potential efficacy with other well-established MEK inhibitors, Trametinib and Selumetinib.
The Role of MEK Inhibition in Apoptosis
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[1] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. MEK1 and MEK2 are dual-specificity protein kinases that are central components of this cascade. By inhibiting MEK, compounds like (R)-PD 0325901 block the phosphorylation and activation of ERK, which in turn leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately culminating in programmed cell death.[1][2]
Quantifying Apoptosis with Caspase Assays
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade fashion. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., caspase-3 and -7). Effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caspase activity assays provide a quantitative measure of apoptosis. These assays typically utilize a caspase-specific peptide substrate conjugated to a reporter molecule (a chromophore, fluorophore, or luciferase substrate). Cleavage of the substrate by the active caspase releases the reporter, generating a measurable signal that is proportional to caspase activity.
Comparative Analysis of MEK Inhibitors
While direct head-to-head comparative studies using caspase assays for (R)-PD 0325901, Trametinib, and Selumetinib are limited in publicly available literature, we can compile data from various studies to provide an indirect comparison of their apoptosis-inducing capabilities. The following tables summarize representative quantitative data from caspase-3/7 assays for each inhibitor. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration can significantly influence the results.
Table 1: Apoptosis Induction by (R)-PD 0325901 Measured by Caspase-3/7 Activity
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| KKK-D068 (Bile Duct Cancer) | 5 µM | Not Specified | Significant Increase | [3] |
| MD-MSCs (Schwannoma) | Not Specified | Not Specified | Increased Cleaved Caspase-3 | [4] |
Table 2: Apoptosis Induction by Trametinib Measured by Caspase-3/7 Activity
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| H508 (Colon Cancer) | 25 nM (in combination) | 72 hours | ~3-fold | [5] |
| H1666 (Lung Cancer) | 25 nM (in combination) | 72 hours | ~4-fold | [5] |
| CAL51 (Triple-Negative Breast Cancer) | 1 µM | 24 hours | ~3.13-fold | [6] |
| HCC70 (Triple-Negative Breast Cancer) | 1 µM | 24 hours | ~1.30-fold | [6] |
| BD, OD, PJ (Histiocytic Sarcoma) | 1 nM - 1 µM | 24 hours | Significant Increase | [7] |
Table 3: Apoptosis Induction by Selumetinib Measured by Caspase-3/7 Activity
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| RKO (Colorectal Cancer) | Not Specified | Not Specified | ~1.5-fold (in combination) | [8] |
| SW620 (Colorectal Cancer) | Not Specified | 24 hours | Significant Increase (in combination) | [9] |
| SW480 (Colorectal Cancer) | Not Specified | 24 hours | Significant Increase (in combination) | [9] |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 72 hours | Strong Activation (in combination) | [10] |
| Hep3B (Hepatocellular Carcinoma) | Not Specified | 72 hours | Strong Activation (in combination) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key caspase assays.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the Caspase-Glo® 3/7 Assay from Promega.
Materials:
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate-reading luminometer
-
Cultured cells treated with (R)-PD 0325901 or other compounds
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with various concentrations of (R)-PD 0325901, a vehicle control, and a positive control for apoptosis for the desired time period.
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control after subtracting the background luminescence from wells containing medium and reagent only.
Caspase-8 Activity Assay (Fluorometric)
This protocol is a general guideline for a fluorometric caspase-8 assay.
Materials:
-
Black, clear-bottom 96-well plates
-
Caspase-8 substrate (e.g., Ac-IETD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Culture and treat cells with the compounds of interest as described above.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris and transfer the supernatant to a new black, clear-bottom 96-well plate.
-
Prepare a reaction mix containing the assay buffer and the caspase-8 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1 to 2 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Determine the fold increase in caspase-8 activity compared to the vehicle control.
Caspase-9 Activity Assay (Luminescent)
This protocol is based on the Caspase-Glo® 9 Assay from Promega.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 9 Reagent (Promega)
-
Plate-reading luminometer
-
Cultured cells treated with relevant compounds
Procedure:
-
Follow steps 1-4 as described in the Caspase-3/7 Luminescent Assay protocol, using the Caspase-Glo® 9 Reagent.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase-9 activity relative to the vehicle control.
Visualizing the Pathway and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MEK Signaling Pathway and Apoptosis Induction.
Caption: General Workflow for a Homogeneous Caspase Assay.
Caption: Logical Comparison of MEK Inhibitors.
Conclusion
Caspase assays are indispensable tools for confirming and quantifying the apoptotic effects of MEK inhibitors like (R)-PD 0325901. The available data, although not from direct comparative studies, suggest that (R)-PD 0325901, Trametinib, and Selumetinib all induce apoptosis, as evidenced by the activation of caspases. For a definitive comparison of their potencies in inducing apoptosis, head-to-head studies utilizing standardized caspase assays across a panel of relevant cancer cell lines are warranted. This will provide crucial data for the further clinical development of (R)-PD 0325901 and aid in the selection of the most effective MEK inhibitor for specific cancer types.
References
- 1. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Analytical Platform For Robust Identification of Cell Migration Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. oncotarget.com [oncotarget.com]
- 6. ONC201 and an MEK Inhibitor Trametinib Synergistically Inhibit the Growth of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of (R)-PD 0325901CL: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for (R)-PD 0325901CL
This document provides crucial operational and logistical guidance for the safe handling and disposal of the MEK inhibitor, this compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these step-by-step instructions is essential for minimizing risks and establishing a secure laboratory environment.
Chemical and Safety Data Summary
While a specific Safety Data Sheet (SDS) for the (R)-isomer was not located, the following data for the closely related compound, PD 0325901, offers critical safety information. Researchers should handle this compound with the same precautions as its racemate.
| Property | Value | Source |
| Chemical Name | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | MedChemExpress |
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | Tocris Bioscience |
| Molecular Weight | 482.19 g/mol | Tocris Bioscience |
| Appearance | Solid | MedChemExpress |
| Storage | Store at -20°C for 3 years (powder) | MedChemExpress |
| Known Hazards | Based on general laboratory chemical safety, avoid inhalation, and contact with skin and eyes. | MedChemExpress |
| Toxicity | Acute toxicity data is not readily available. Handle with care as a potentially hazardous compound. | General Guidance |
| Ecotoxicity | No specific data available. Avoid release into the environment. | General Guidance |
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste. The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical waste streams.[1] It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound"
-
Approximate concentration and volume/mass.
-
The date of waste accumulation.
-
The name of the principal investigator and laboratory location.[1]
-
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Mechanism of Action: Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By inhibiting MEK, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (Extracellular signal-regulated kinases), which are key components of the MAPK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers.
The diagram below illustrates the point of inhibition of this compound within the MAPK/ERK signaling cascade.
References
Safe Handling and Disposal of (R)-PD 0325901CL: A Guide for Laboratory Professionals
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (R)-PD 0325901CL, a selective inhibitor of mitogen-activated protein kinase kinase (MEK).[1] Given its potent biological activity, adherence to these safety and logistical protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to hazardous chemicals.[2] A hazard assessment should be conducted for specific operations to determine if additional protection is needed.[3][4] The minimum required PPE for handling this compound is outlined below.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Double-layered chemical-resistant nitrile gloves. | Protects skin from accidental contact. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.[2][3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][5] | Protects eyes from splashes or aerosols. A face shield worn over safety glasses is required when a significant splash hazard is present.[3][5][6] |
| Protective Clothing | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[2][5] A lab coat that extends below the knee is recommended.[5] |
| Foot Protection | Closed-toe shoes. | Prevents foot injuries from spills or dropped objects.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required. | Use when working with the solid compound outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Preparation :
-
Designate a work area and ensure it is clean and uncluttered.
-
Assemble all necessary equipment, including a calibrated weighing scale, spatulas, solvent dispensers, and clearly labeled waste containers.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Compound Handling :
-
Don all required PPE as specified in the table above.
-
Weighing : Carefully weigh the solid this compound powder within a chemical fume hood or other ventilated enclosure to prevent the generation of airborne dust.
-
Reconstitution : Add solvent slowly and carefully to the solid to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution as needed.
-
-
Post-Handling & Decontamination :
-
After handling is complete, decontaminate all surfaces and equipment. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[7]
-
Dispose of all cleaning materials as hazardous waste.[7]
-
Carefully remove PPE, avoiding contact with the contaminated exterior of gloves, and dispose of it in the designated hazardous waste container.[6]
-
Wash hands thoroughly with soap and water after work is completed.
-
Disposal Plan: Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[7][8] Segregate waste at the point of generation and never dispose of it in regular trash or down the drain.[7][8]
| Waste Stream | Container & Labeling | Disposal Procedure |
| Solid Waste | Sealed, puncture-resistant container labeled "Hazardous Waste" with the chemical name "this compound". | Includes contaminated gloves, weighing papers, pipette tips, and other consumables.[7] |
| Liquid Waste | Sealed, leak-proof, and shatter-resistant container labeled "Hazardous Waste" with the chemical name and approximate concentration. | Includes all solutions containing this compound. Do not mix with incompatible waste streams.[7][9] |
| Sharps Waste | Designated, puncture-proof sharps container labeled for hazardous chemical waste. | Includes any contaminated needles, syringes, or glass Pasteur pipettes. |
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8]
Visualized Workflow for Safe Handling
The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
